Technical Documentation Center

7-Iodo-3-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Iodo-3-methyl-1H-indazole

Core Science & Biosynthesis

Foundational

Unlocking the Privileged Scaffold: A Technical Guide to the Molecular Structure and Synthetic Utility of 7-Iodo-3-methyl-1H-indazole

Executive Summary Indazoles are a cornerstone of modern medicinal chemistry, frequently deployed as bioisosteres for indole and benzimidazole rings in the development of kinase inhibitors and central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are a cornerstone of modern medicinal chemistry, frequently deployed as bioisosteres for indole and benzimidazole rings in the development of kinase inhibitors and central nervous system (CNS) agents. Among the extensively substituted indazole libraries, 7-Iodo-3-methyl-1H-indazole emerges as a highly versatile, structurally primed building block. The C3-methyl group modulates the electronic density and thermodynamic stability of the pyrazole ring, while the C7-iodine atom provides an exceptionally reactive handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its molecular architecture, mechanistic utility, and validated experimental protocols for downstream functionalization.

Molecular Architecture & Physicochemical Properties

The structural integrity of 7-Iodo-3-methyl-1H-indazole is defined by its bicyclic 10-π electron aromatic system. The tautomeric equilibrium heavily favors the 1H-indazole form over the 2H-indazole form in both gas and aqueous phases, a stability further reinforced by the electron-donating hyperconjugation of the C3-methyl group ([1]).

Quantitative Data Summary
PropertyValue
Chemical Name 7-Iodo-3-methyl-1H-indazole
CAS Registry Number 1360931-32-3
Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Halogen Position C7 (Iodine) - Primary site for oxidative addition
Alkyl Substitution C3 (Methyl) - Steric and electronic modulator
Tautomeric State 1H-indazole (Thermodynamically favored)

Mechanistic Utility: The C7 Halogen Advantage

The strategic placement of an iodine atom at the C7 position is a deliberate design choice for late-stage functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the carbon-halogen bond dissociation energy dictates the rate of the initial oxidative addition step. The C-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, allowing for rapid insertion of the Pd(0) catalyst even under milder thermal conditions.

Furthermore, while the adjacent N1-H proton can sometimes interfere with metal catalysts, optimized protocols have demonstrated that direct, NH-free cross-coupling at the C7 position is highly efficient, bypassing the need for protecting groups (such as THP or Boc) and improving overall atom economy ([2]).

SuzukiCycle A Pd(II) Precatalyst Activation B Active Pd(0) Catalyst A->B Reduction C Oxidative Addition (C7-I Bond Cleavage) B->C + 7-Iodo-3-methyl-1H-indazole D Transmetalation (Arylboronic Acid + Base) C->D + Ar-B(OH)2 E Reductive Elimination (C7-Aryl Formation) D->E E->B Regeneration F 7-Aryl-3-methyl-1H-indazole E->F Product Release

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C7 position.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

To leverage the C7-iodo handle, the following self-validating protocol details the methodology for synthesizing C7-arylated indazole derivatives. This workflow is designed to maximize yield while preventing catalyst deactivation.

Step 1: Reagent Preparation

  • Action: In an oven-dried Schlenk flask, combine 7-Iodo-3-methyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a prerequisite for the final reductive elimination step. K₂CO₃ acts as a mild base to quaternize the boronic acid, forming an electron-rich boronate complex that drives the transmetalation step forward.

Step 2: Solvent System & Degassing

  • Action: Suspend the solid reagents in a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Degas the mixture via three consecutive freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes.

  • Causality: The biphasic Dioxane/H₂O system ensures the simultaneous solubilization of the organic substrates and the inorganic base. Degassing is absolutely critical; molecular oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 90 °C under a continuous Argon atmosphere for 12 hours.

  • Causality: Elevated temperature provides the necessary kinetic energy to overcome the activation barrier for the oxidative addition of the C7-I bond. Despite iodine being an excellent leaving group, the steric hindrance from the adjacent N1-H necessitates thermal driving force.

Step 4: Self-Validating Workup

  • Action: Monitor reaction progression via TLC (Hexanes/EtOAc 3:1). Upon completion, quench with water and extract with EtOAc. Perform an immediate LC-MS analysis on the crude organic layer.

  • Causality: LC-MS provides critical self-validation before committing to silica gel purification. The protocol is validated by confirming the disappearance of the starting material mass (m/z 259 [M+H]⁺) and the emergence of the target cross-coupled product mass.

Structural Validation & Analytical Characterization

The unambiguous structural determination of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development ([3]). Because indazole functionalization can potentially yield a mixture of regioisomers (e.g., functionalization at C4, C5, or C6), a multi-faceted analytical approach is required to confirm the integrity of the 7-Iodo-3-methyl-1H-indazole core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact mass. Unlike bromine or chlorine, iodine has only one stable isotope (¹²⁷I), meaning it does not produce a characteristic M+2 isotopic signature, but its large mass contribution is easily identifiable.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry. The substitution at C7 leaves three distinct aromatic protons on the benzene ring (at C4, C5, and C6). The splitting patterns (a doublet, a triplet, and a doublet) and their specific coupling constants (J-values) unequivocally differentiate the C7-iodo isomer from the C4 or C5 isomers.

ValidationWorkflow Start Synthesized 7-Iodo-3-methyl-1H-indazole MS High-Resolution Mass Spectrometry (HRMS) Confirm Exact Mass Start->MS NMR 1D & 2D NMR Spectroscopy Confirm Regiochemistry at C7 MS->NMR Mass Confirmed XRay X-Ray Crystallography Absolute 3D Structure NMR->XRay Connectivity Confirmed Valid Validated API Building Block XRay->Valid Structure Unambiguous

Caption: Multi-orthogonal analytical workflow for the structural validation of indazole derivatives.

Applications in Drug Discovery

The 1H-indazole core is a "privileged scaffold" that frequently interacts with the ATP-binding pockets of various kinases. By utilizing 7-Iodo-3-methyl-1H-indazole as a starting material, medicinal chemists can rapidly generate libraries of C7-substituted derivatives. These derivatives are currently being explored for their potential as selective CRAF inhibitors, anti-ovarian cancer agents, and selective estrogen receptor degraders (SERDs) ([4]). The C3-methyl group often enhances the lipophilicity and cell permeability of the resulting drug candidates, making this specific halogenated building block highly prized in preclinical development.

References

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances URL: [Link]

Sources

Exploratory

The Indazole Scaffold in Drug Discovery: History, Synthesis, and Pharmacological Applications

Executive Summary Indazole (benzopyrazole) is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring. Due to its unique electronic properties, metabolic stability, and capacity for multiple t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole (benzopyrazole) is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring. Due to its unique electronic properties, metabolic stability, and capacity for multiple tautomeric states, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry[1]. This technical guide explores the historical discovery of substituted indazoles, details field-proven synthetic protocols, and maps the pharmacological pathways that have led to multiple FDA-approved therapeutics.

Historical Evolution of the Indazole Core

The discovery of the indazole ring dates back to the 1880s, pioneered by the eminent chemist Emil Fischer[2]. While Fischer established the parent structural scaffold, the systematic exploration of substituted indazoles—particularly nitro-substituted derivatives—gained significant momentum in the early 20th century through the foundational work of chemists such as Jacobson, Huber, and Auwers[2]. Their early synthetic endeavors, which heavily relied on the cyclization of N-nitroso-o-toluidines, laid the groundwork for modern indazole chemistry[2].

Interestingly, despite their profound pharmacological utility, indazoles are remarkably rare in nature. To date, only three naturally occurring indazole alkaloids have been isolated from natural sources: Nigellicine, Nigeglanine, and Nigellidine[3][4]. This natural scarcity has driven the necessity for robust, scalable synthetic methodologies to access these chemical spaces for drug discovery[3].

Physicochemical Properties & Tautomerism

Structurally, the indazole nucleus contains 10 π-electrons delocalized across the fused bicyclic system[3]. The presence of two adjacent nitrogen atoms in the five-membered ring allows for annular tautomerism, resulting in three distinct tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole[3].

Thermodynamically, the 1H-indazole tautomer is the most stable and predominant form in the ground state[1]. However, selective substitution at the N2 position to yield 2H-indazoles is highly desirable in modern drug development, as 2H-indazole derivatives often act as superior bioisosteres for indoles and phenols, exhibiting enhanced biological activities, improved oral bioavailability, and greater metabolic stability[5][6].

Modern Synthetic Methodologies

Historically, indazole synthesis relied on harsh, highly reactive conditions, such as the diazotization of o-methylanilines. Modern drug discovery demands high atom economy, regioselectivity, and functional group tolerance, leading to the adoption of transition-metal catalysis.

Protocol A: Regioselective Synthesis of 3-Substituted 1H-Indazoles via Ag(I)-Mediated C-H Amination

Causality & Logic: Traditional C-H amination often requires strong, destructive oxidants that degrade sensitive functional groups. The use of Silver(I) salts (e.g., AgNTf₂) facilitates an outer-sphere electron transfer mechanism, enabling the intramolecular oxidative C-H amination of arylhydrazones under much milder conditions, preserving complex molecular architectures[7][8].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the starting arylhydrazone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere to prevent premature ambient oxidation[7].

  • Catalyst/Oxidant Addition: Add AgNTf₂ (2.0 equiv) as the primary oxidant and Cu(OAc)₂ (0.2 equiv) as a co-oxidant to the reaction mixture[7].

  • Thermal Activation: Heat the mixture to 80 °C and stir for 24 hours[7]. The Ag(I) mediates the generation of a nitrogen-centered radical, which subsequently attacks the adjacent aryl C-H bond to close the pyrazole ring.

  • Quenching & Extraction: Cool the reactor to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous NH₄Cl to quench residual metal species.

  • Self-Validation: Purify via silica gel chromatography. Confirm the 1H-indazole regiochemistry via 2D NMR (NOESY) to ensure cyclization occurred strictly at the correct ortho-position, validating the structural integrity of the product.

Protocol B: Multicomponent Synthesis of 2H-Indazoles via Cu-Catalysis

Causality & Logic: 2H-indazoles are notoriously difficult to synthesize selectively due to the thermodynamic preference for the 1H-isomer[1]. A one-pot, three-component reaction utilizing 2-bromobenzaldehydes, primary amines, and sodium azide circumvents this by constructing the pyrazole ring directly around the N2-substituent, driven by copper-catalyzed C-N and N-N bond formation[3][5].

Step-by-Step Methodology:

  • Imine Condensation: Combine 2-bromobenzaldehyde (1.0 equiv) and a primary amine (1.2 equiv) in a green solvent such as PEG-300. Stir at room temperature for 30 minutes to form the intermediate imine[5].

  • Azide Addition: Add sodium azide (NaN₃, 1.5 equiv) and a catalytic amount of Cu₂O nanoparticles (10 mol%)[5].

  • Cyclization: Elevate the temperature to 110 °C for 8-12 hours. The copper catalyst facilitates the nucleophilic aromatic substitution of the bromide by the azide, followed by reductive N-N bond formation and cyclization[3][5].

  • Self-Validation: Monitor the reaction via TLC. The large difference in Rf values between the starting materials and the 2H-indazole product makes reaction completion easy to verify visually before proceeding to column chromatography[3].

Workflow Step1 2-Bromobenzaldehyde + Primary Amine Step2 Imine Intermediate Step1->Step2 Condensation (PEG-300, RT) Step3 NaN3 + Cu2O NPs (Catalyst) Step2->Step3 Addition Step4 2H-Indazole Product Step3->Step4 Cyclization (110 °C)

Fig 1. One-pot, three-component synthetic workflow for 2H-indazoles via copper catalysis.

Pharmacological Landscape & FDA-Approved Drugs

The indazole scaffold is a cornerstone in modern pharmacotherapy, particularly in oncology, inflammation, and neurology[1][9]. At least 43 indazole-based therapeutic agents have entered clinical trials or achieved market approval[6][9].

Table 1: Key FDA-Approved Indazole Derivatives and their Clinical Profiles [1][4][10]

Drug NameTautomeric CorePrimary TargetClinical Indication
Pazopanib 2H-IndazoleVEGFR / PDGFR (Tyrosine Kinases)Renal Cell Carcinoma
Axitinib 1H-IndazoleVEGFR 1, 2, 3 (Tyrosine Kinases)Advanced Renal Cell Carcinoma
Niraparib 2H-IndazolePARP1 / PARP2Ovarian, Fallopian Tube Cancer
Granisetron 1H-Indazole5-HT3 Receptor (Antagonist)Chemotherapy-Induced Emesis
Benzydamine 1H-IndazoleProstaglandin SynthesisLocal Inflammation / Analgesia
Mechanistic Insight: Tyrosine Kinase Inhibition

Indazole-based Tyrosine Kinase Inhibitors (TKIs) like Pazopanib and Axitinib exert their antineoplastic effects by competitively binding to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFR)[1][4]. The indazole nitrogen atoms participate in crucial hydrogen-bonding interactions with the hinge region of the kinase domain. This effectively halts the downstream signaling cascades (such as PI3K/AKT and MAPK) responsible for tumor angiogenesis and cellular proliferation[4][10].

MOA Ligand VEGF Ligand Receptor VEGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Phosphorylation Drug Indazole TKI (e.g., Pazopanib) Drug->Receptor Blocks ATP Binding (Inhibition) Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Promotes

Fig 2. Mechanism of action of indazole-based TKIs on the VEGFR signaling pathway.

Conclusion

From their initial synthesis in the late 19th century to their current status as a privileged scaffold in FDA-approved therapeutics, substituted indazoles represent a triumph of synthetic organic chemistry[2][10]. As synthetic methodologies continue to evolve—shifting toward greener, multicomponent, and transition-metal-catalyzed reactions—the chemical space of indazole derivatives will undoubtedly yield next-generation therapeutics with even greater target specificity and pharmacokinetic resilience.

References

  • Source: caribjscitech.
  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: organic-chemistry.
  • Source: pnrjournal.
  • Source: bldpharm.
  • Source: nih.
  • Source: nih.

Sources

Foundational

Comprehensive Technical Guide: 7-Iodo-3-methyl-1H-indazole (CAS 1360931-32-3)

Executive Summary The indazole ring system is a privileged pharmacophore in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics [4]. Among its functionalized derivatives, 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3) serves as a highly valuable, yet synthetically challenging, advanced intermediate [1]. The presence of the iodine atom at the C7 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization and the rapid generation of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of 7-Iodo-3-methyl-1H-indazole, detailing its physicochemical profile, regioselective synthesis protocols, structural validation workflows, and downstream applications.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 7-Iodo-3-methyl-1H-indazole is critical for optimizing reaction conditions, solubility parameters, and purification strategies. The large atomic radius and polarizability of the iodine atom significantly influence the molecule's lipophilicity and melting point compared to its unhalogenated parent compound.

Table 1: Key Physicochemical Properties

ParameterValue / Description
IUPAC Name 7-Iodo-3-methyl-1H-indazole
CAS Registry Number 1360931-32-3
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Isotopic Signature Monoisotopic mass 257.965 g/mol (Iodine exists as a single stable isotope, ¹²⁷I)
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF, Methanol, and Ethyl Acetate; Insoluble in Water
Storage Conditions 2–8 °C, protected from light (to prevent photochemical de-iodination)

Mechanistic Synthesis & Regioselectivity Challenges

The primary challenge in synthesizing halogenated indazoles is regiocontrol [2]. Direct electrophilic iodination of 3-methyl-1H-indazole using iodine (I₂) and a base is notoriously unselective. The electron-rich nature of the indazole core, combined with the directing effects of the N1-H and C3-methyl groups, typically yields a complex mixture of 5-iodo, 4-iodo, and poly-iodinated isomers.

The Causality of the Sandmeyer Approach: To achieve absolute regioselectivity at the C7 position, an indirect synthetic route is required. The most robust and self-validating method is the Sandmeyer reaction , utilizing 7-amino-3-methyl-1H-indazole as the starting material. By converting the C7-amine into a diazonium salt, we create an excellent leaving group (N₂ gas). Subsequent treatment with potassium iodide (KI) initiates a radical-nucleophilic aromatic substitution ( SRN​1 ), exclusively installing the iodine atom at the C7 position without risk of cross-contamination from other regioisomers [2].

Synthesis A 7-Amino-3-methyl-1H-indazole B NaNO2, HCl (aq) 0-5 °C A->B Diazotization C Diazonium Intermediate B->C D KI (aq) 0 °C to 60 °C C->D Iodination E 7-Iodo-3-methyl-1H-indazole (Target API Scaffold) D->E Sandmeyer

Caption: Regioselective synthesis of 7-Iodo-3-methyl-1H-indazole via the Sandmeyer reaction.

Experimental Protocol: Regioselective Synthesis

Note: This protocol is a foundational methodology. Reactions involving diazonium salts must be conducted behind a blast shield due to the risk of energetic decomposition.

Step 1: Diazotization

  • Suspend 7-amino-3-methyl-1H-indazole (1.0 eq) in a 6M aqueous solution of hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄).

  • Cool the suspension to 0–5 °C using an ice-brine bath. Causality: Strict temperature control is vital. Above 5 °C, the diazonium salt will prematurely degrade into the corresponding 7-hydroxy-3-methyl-1H-indazole (phenol byproduct).

  • Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 45 minutes to ensure complete conversion to the diazonium salt.

Step 2: Iodination 4. In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, 2.5 eq). Cool to 0 °C. 5. Slowly transfer the cold diazonium salt solution into the KI solution. 6. Allow the reaction mixture to gradually warm to room temperature, then gently heat to 60 °C for 2 hours. Causality: Heating provides the activation energy required to drive the nitrogen gas evolution and complete the iodine substitution.

Step 3: Workup and Purification 7. Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Sodium thiosulfate reduces any unreacted, highly reactive iodine (I₂) back to water-soluble iodide (I⁻), preventing oxidative side reactions during extraction. 8. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purify the crude solid via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 7-Iodo-3-methyl-1H-indazole.

Structural Validation & Analytics

Unequivocal structural determination is a cornerstone of drug development [2]. Because indazole isomers possess identical molecular weights, orthogonal analytical techniques must be employed to confirm that the iodine is specifically at the C7 position.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. Unlike chlorine or bromine, iodine has only one stable isotope (¹²⁷I). Therefore, the mass spectrum will show a distinct [M+H]⁺ peak at m/z 259.06 without the characteristic M+2 isotopic splitting seen in other halogens.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive tool for regiochemical assignment. In 7-Iodo-3-methyl-1H-indazole, the protons at positions C4, C5, and C6 form a contiguous spin system. The splitting pattern will typically manifest as two doublets (H-4 and H-6) and a triplet or doublet of doublets (H-5), distinguishing it from the 4-iodo or 5-iodo isomers which would exhibit isolated singlets due to disrupted proton coupling [2].

  • X-Ray Crystallography: For absolute 3D structural confirmation, growing a single crystal allows for unambiguous mapping of the molecular framework.

Validation A Synthesized Compound (7-Iodo-3-methyl-1H-indazole) B LC-MS Analysis A->B C Mass & Isotope Match (m/z ~258.06) B->C D 1H & 13C NMR C->D If mass matches E Regiochemistry Confirmed (H-4, H-5, H-6 coupling) D->E F X-Ray Crystallography E->F If spin system verified G Absolute 3D Structure Validated API F->G

Caption: Orthogonal analytical workflow for the structural validation of functionalized indazoles.

Applications in Drug Discovery & Troubleshooting

The primary application of 7-Iodo-3-methyl-1H-indazole is as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations) [4]. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing for oxidative addition to the palladium center under exceptionally mild conditions.

Critical Troubleshooting: The Risk of De-iodination A major pitfall when utilizing aryl iodides is hydrodehalogenation (de-iodination), where the iodine atom is reductively cleaved, reverting the molecule to the 3-methyl-1H-indazole byproduct [3].

  • Causality: This side reaction is often catalyzed by the palladium source in the presence of basic reducing agents or via photochemical pathways.

  • Prevention: To mitigate de-iodination, scientists must rigorously degas all solvents (using freeze-pump-thaw cycles or argon sparging), avoid excessive temperatures, and store the starting material in amber vials to prevent light-induced cleavage [3].

References

  • Howei Pharm. "CAS 1360931-32-3 | 7-Iodo-3-methyl-1H-indazole, ≥95% - Physicochemical Properties and Ordering." Howei Life Science Product & Service Solutions. Available at:[Link]

  • Bollikolla, et al. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Physical characteristics of 7-Iodo-3-methyl-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Iodo-3-methyl-1H-indazole Introduction The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Iodo-3-methyl-1H-indazole

Introduction

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The strategic introduction of substituents, such as methyl and iodo groups, onto the indazole ring system can significantly alter its steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets.

This technical guide focuses on a specific, yet sparsely documented isomer: 7-Iodo-3-methyl-1H-indazole. A review of current scientific literature reveals a notable lack of specific, published experimental data for this compound. Therefore, this document serves as a comprehensive methodological and predictive framework for researchers in drug discovery and chemical synthesis. It provides inferred properties based on closely related analogues, proposes a robust synthetic and analytical workflow, and details the necessary protocols to fully characterize the physical properties of this promising molecule.

Section 1: Molecular Identity and Physicochemical Properties

The foundational step in the evaluation of any novel compound is the confirmation of its molecular identity and the determination of its core physicochemical properties. While extensive experimental data for 7-Iodo-3-methyl-1H-indazole is not available, the following properties can be calculated or inferred from well-characterized related compounds.[1][2]

PropertyValue (Predicted / Calculated)Source / Basis
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated[3][4]
IUPAC Name 7-iodo-3-methyl-1H-indazoleIUPAC Nomenclature
CAS Number Not assigned or readily available.Literature Review
Appearance Expected to be a solid at room temperature.Inference from related indazoles[5][6][7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inference[1][2]
XLogP3 ~2.6Computed for 3-Iodo-7-methyl-1H-indazole[3]
Topological Polar Surface Area (TPSA) 28.68 ŲComputed for 3-Iodo-7-methyl-1H-indazole[4]
Hydrogen Bond Donors 1Calculated[4]
Hydrogen Bond Acceptors 1Calculated[4]

Section 2: Proposed Synthesis and Characterization Workflow

The successful characterization of 7-Iodo-3-methyl-1H-indazole is contingent on a logical and efficient workflow, beginning with its synthesis and culminating in rigorous analytical validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization Start 3-Methyl-1H-indazole (Starting Material) Iodination Regioselective Iodination (e.g., NIS in DMF) Start->Iodination Step 1 Workup Aqueous Workup & Crude Extraction Iodination->Workup Step 2 Purification Column Chromatography (Silica Gel) Workup->Purification Step 3 Product Pure 7-Iodo-3-methyl-1H-indazole Purification->Product MS Mass Spectrometry (HRMS) Product->MS Analytical Samples NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MP Melting Point Determination Product->MP Sol Solubility Assessment Product->Sol

Caption: Proposed workflow for synthesis and characterization.
Hypothetical Synthesis Protocol: Iodination of 3-Methyl-1H-indazole

This protocol is based on established methods for the iodination of indazole derivatives.[2][8][9] The C7 position is a plausible site for electrophilic substitution, although reaction conditions must be optimized to favor this isomer over others (e.g., at the C4, C5, or C6 positions).

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction. The progress is monitored by TLC to determine the point of maximum conversion. The workup procedure is designed to remove the DMF solvent and succinimide byproduct.

Materials:

  • 3-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require 12-24 hours.

  • Once the starting material is consumed, pour the reaction mixture into deionized water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel to isolate the 7-Iodo-3-methyl-1H-indazole isomer.

Section 3: Framework for Structural Elucidation and Analysis

Unequivocal structural validation is paramount.[10] A multi-faceted analytical approach is required to confirm the identity, purity, and regiochemistry of the synthesized compound, ensuring it is indeed 7-Iodo-3-methyl-1H-indazole and not a different isomer.

G cluster_primary Primary Validation cluster_secondary Secondary Validation (Structure) cluster_tertiary Physical Properties Compound Purified Synthetic Product MS HRMS Analysis Compound->MS NMR ¹H & ¹³C NMR Compound->NMR MP Melting Point Compound->MP MS_Result Confirms Molecular Formula (C₈H₇IN₂) MS->MS_Result Validation Structure Validated MS_Result->Validation NMR_Result Confirms Connectivity & Regiochemistry (7-Iodo, 3-Methyl) NMR->NMR_Result NMR_Result->Validation MP_Result Determines Purity & Physical State MP->MP_Result

Caption: Analytical workflow for structural validation.
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the purified compound in a suitable solvent like methanol or acetonitrile.[10]

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source.[10] Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass-to-charge ratio (m/z) for the [M+H]⁺ ion should match the calculated exact mass for C₈H₈IN₂⁺. The high resolution allows for confirmation of the elemental formula, distinguishing it from other potential compositions with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure, including the connectivity of atoms and the specific positions of the iodo and methyl substituents (regiochemistry).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11]

  • Data Acquisition & Expected Results:

    • ¹H NMR: The spectrum should show a singlet integrating to 3H for the methyl group at the C3 position. The aromatic region should display a distinct pattern of doublets and triplets corresponding to the three adjacent protons on the benzene ring, confirming the 7-iodo substitution pattern. An N-H proton signal, which may be broad, is also expected.[9][12]

    • ¹³C NMR: The spectrum should reveal 8 distinct carbon signals. The chemical shift of the C7 carbon will be significantly influenced by the attached iodine atom (typically shielded). The C3 carbon will also have a characteristic shift due to the methyl group and its position in the pyrazole ring.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Data Acquisition: Heat the sample slowly (1-2 °C per minute) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 7-Iodo-3-methyl-1H-indazole is not available, data from related halogenated indazoles suggest the following precautions are necessary.[5][6][13]

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][14][15][16]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][17]

    • Avoid breathing dust.[16][17] Avoid contact with skin and eyes.[17]

    • Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, potentially under an inert atmosphere, to ensure stability.[4][5][18]

References

  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-7-methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

Sources

Foundational

The Synthetic Versatility and Latent Biological Promise of Iodo-Methyl-Indazoles: A Technical Guide for Drug Discovery

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into a specific, yet underexplored, subclass: iodo-methyl-indazoles. While not typically therapeutic agents in their own right, these molecules are powerful and versatile intermediates, offering a strategic entry point for the synthesis of diverse compound libraries. The strategic placement of a methyl group and an iodine atom provides a unique combination of steric, electronic, and chemical properties that can be exploited in drug design. This guide will provide an in-depth exploration of the synthesis of iodo-methyl-indazoles, their subsequent functionalization, and a comprehensive overview of protocols to investigate their potential biological activities, with a focus on oncology and neurobiology.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are bioisosteres of indoles and purines, allowing them to interact with a wide array of biological targets. This structural feature is a key reason for their success in drug discovery, with indazole-containing molecules approved for the treatment of cancer (e.g., Pazopanib, Niraparib) and demonstrating a wide spectrum of other pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.

The therapeutic potential of an indazole derivative is critically influenced by the nature and position of its substituents. The introduction of a methyl group can provide beneficial steric interactions within a target's binding site and influence the overall conformation of the molecule. Concurrently, the incorporation of an iodine atom is of paramount synthetic importance. The carbon-iodine bond serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, enabling the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This modular approach is invaluable for the systematic exploration of chemical space and the optimization of lead compounds.

Synthesis and Functionalization: A Chemist's Gateway to Novel Indazoles

The true value of iodo-methyl-indazoles lies in their utility as building blocks. Their synthesis, however, presents a key challenge: regioselectivity.

Regioselective Synthesis of Iodo-Methyl-Indazoles

Direct electrophilic iodination of a methyl-indazole often results in a mixture of constitutional isomers, which can be challenging to separate. The position of iodination is influenced by the directing effects of the existing methyl group and the nitrogen atoms in the pyrazole ring.

General Protocol for Direct Iodination: A plausible, albeit potentially unselective, route involves the direct iodination of a commercially available methyl-indazole.

  • Dissolve the starting methyl-indazole in a suitable organic solvent (e.g., N,N-dimethylformamide or dichloromethane).

  • Add a base, such as potassium hydroxide or sodium bicarbonate.

  • Slowly add a solution of iodine (I₂) or N-iodosuccinimide (NIS).

  • Stir the reaction at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product using column chromatography to separate the desired isomer from other regioisomers.

To overcome the challenge of poor regioselectivity, indirect methods are often preferred for large-scale and unambiguous synthesis:

  • Via a Boronic Acid Intermediate: Synthesis of a methyl-indazole-boronic acid at the desired position, followed by conversion of the boronic acid to an iodide using an iodinating agent like N-iodosuccinimide.

  • Via a Sandmeyer Reaction: This route involves the synthesis of an amino-methyl-indazole, which is then converted to a diazonium salt and subsequently to the iodo-derivative.

The Iodo-Indazole as a Hub for Molecular Diversity

The presence of the iodine atom opens up a vast landscape of chemical possibilities through palladium-catalyzed cross-coupling reactions. This allows for the systematic construction of libraries of compounds for biological screening.

Table 1: Key Cross-Coupling Reactions for Functionalizing Iodo-Methyl-Indazoles

Reaction NameCoupling PartnersBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or estersC-CPd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Coupling Terminal alkynesC-C (sp²-sp)Pd(PPh₃)₄ / CuI
Buchwald-Hartwig Amination Primary or secondary aminesC-NPd(OAc)₂ / Xantphos, BINAP

These reactions transform the simple iodo-methyl-indazole scaffold into complex, three-dimensional structures with tailored properties for engaging specific biological targets.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Indazoles start Iodo-Methyl-Indazole suzuki Suzuki-Miyaura (+ R-B(OH)₂) start->suzuki Pd(0) sonogashira Sonogashira (+ R-C≡CH) start->sonogashira Pd(0)/Cu(I) buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd(0) prod_suzuki Aryl/Heteroaryl- Methyl-Indazole suzuki->prod_suzuki prod_sonogashira Alkynyl-Methyl- Indazole sonogashira->prod_sonogashira prod_buchwald Amino-Methyl- Indazole buchwald->prod_buchwald

Caption: Synthetic utility of iodo-methyl-indazoles in cross-coupling reactions.

Exploring the Biological Frontier: Key Therapeutic Areas

The biological activities of indazole derivatives are vast. Based on existing research, two areas stand out as particularly promising for novel compounds derived from iodo-methyl-indazoles: oncology and neurobiology.

Oncology: Targeting Kinases and Cell Proliferation

The indazole scaffold is a well-established pharmacophore for the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Indazole derivatives can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Indazole Indazole-Based Kinase Inhibitor Indazole->Kinase_Cascade Inhibits

Caption: Inhibition of a generic kinase signaling pathway by an indazole derivative.

Experimental Protocols for Oncological Evaluation:

To assess the anticancer potential of newly synthesized iodo-methyl-indazole derivatives, a tiered screening approach is recommended.

Workflow for Anticancer Activity Screening

G start Synthesized Iodo-Methyl-Indazole Derivative assay1 Primary Screen: MTT Cell Viability Assay start->assay1 decision1 Is compound cytotoxic? assay1->decision1 assay2 Secondary Screen: Caspase-Glo 3/7 Apoptosis Assay decision1->assay2 Yes end Lead Compound for further study decision1->end No (Consider other activities) decision2 Does compound induce apoptosis? assay2->decision2 assay3 Mechanism of Action: Kinase Inhibition Assay decision2->assay3 Yes decision2->end No (Other cell death mechanism?) assay3->end

Caption: Tiered experimental workflow for evaluating anticancer potential.

Protocol 1: MTT Cell Viability/Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

  • Materials:

    • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • 96-well microplates.

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Treat the cells with a serial dilution of the test compound (derived from iodo-methyl-indazole) and include appropriate controls (vehicle-only, untreated).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Materials:

    • Cells treated as in the MTT assay.

    • White-walled 96-well plates suitable for luminescence.

    • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • Procedure:

    • Perform the cell seeding and compound treatment in a white-walled 96-well plate.

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the untreated control indicates the induction of apoptosis.

Neurobiology: Modulating Key Enzymes in Neurological Disorders

Indazole derivatives have shown significant promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. They have been shown to inhibit key enzymes implicated in these conditions, such as Monoamine Oxidases (MAO) and Glycogen Synthase Kinase 3 (GSK-3). For example, the derivative 6-amino-1-methyl-indazole has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a downstream effect of GSK-3β activity.

Potential Neurological Targets for Indazole Derivatives

  • Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of neurotransmitters. MAO inhibitors are used in the treatment of Parkinson's disease and depression.

  • Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in a multitude of cellular processes, and its hyperactivity is linked to the pathology of Alzheimer's disease and mood disorders.

Protocol 3: MAO-Glo™ Assay

This luminescent assay provides a sensitive method for measuring the activity of MAO-A and MAO-B.

  • Materials:

    • Source of MAO enzyme (recombinant human MAO-A or MAO-B).

    • MAO-Glo™ Assay System (Promega or similar), which includes a luminogenic substrate.

    • White-walled 96-well plates.

  • Procedure:

    • In a 96-well plate, add the MAO enzyme to the reaction buffer.

    • Add the test compound (indazole derivative) at various concentrations. Include a known inhibitor as a positive control and a vehicle-only control.

    • Initiate the reaction by adding the luminogenic MAO substrate.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the "glow-type" luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of MAO activity. Calculate IC₅₀ values to determine the potency and selectivity of the compound for MAO-A versus MAO-B.

Conclusion and Future Directions

Iodo-methyl-indazoles represent a class of compounds with immense, largely untapped potential. Their true strength lies not in their intrinsic biological activity, but in their role as versatile synthetic platforms. The ability to perform regioselective synthesis, followed by a suite of powerful cross-coupling reactions, allows for the rapid and efficient generation of novel, structurally diverse molecules.

The protocols outlined in this guide provide a clear roadmap for researchers to not only synthesize these valuable intermediates but also to systematically evaluate their biological potential in the key therapeutic areas of oncology and neurobiology. The journey from a simple iodo-methyl-indazole to a potent and selective kinase or enzyme inhibitor is a challenging but rewarding one. By combining strategic chemical synthesis with robust biological screening, the full therapeutic promise of the indazole scaffold can continue to be unlocked, paving the way for the next generation of innovative medicines.

References

  • The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Benchchem.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. (2005). Available from: [Link]

  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. PMC. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025). Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013). Available from: [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. ResearchGate. Available from: [Link]

  • AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers. (2020). Available from: [Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PMC. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. Bentham Science Publishers. (2022). Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. (2026). Available from: [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. Available from: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. (2018). Available from: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]

Protocols & Analytical Methods

Method

Synthesis of 7-Iodo-3-methyl-1H-indazole: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 7-Iodo-3-methyl-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. Recognizing the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 7-Iodo-3-methyl-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. Recognizing the challenges of regioselectivity in the direct iodination of the indazole core, this guide focuses on a robust and controlled three-step synthetic pathway. The protocol begins with the nitration of 3-methyl-1H-indazole to yield 3-methyl-7-nitro-1H-indazole, followed by the reduction of the nitro group to form 7-amino-3-methyl-1H-indazole. The synthesis culminates in a Sandmeyer iodination to regioselectively introduce iodine at the 7-position. This document offers in-depth procedural details, explains the rationale behind experimental choices, and includes critical safety information, particularly concerning the handling of diazonium salt intermediates. Spectroscopic data for the characterization of the final product and key intermediates are also discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this important synthetic intermediate.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The functionalization of the indazole ring at specific positions is crucial for modulating the pharmacological profile of these molecules. The introduction of a halogen, such as iodine, at the 7-position of the 3-methyl-1H-indazole core provides a versatile handle for further elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

However, the direct electrophilic iodination of 3-methyl-1H-indazole presents a significant regioselectivity challenge, often resulting in a mixture of iodinated isomers at positions 4, 5, 6, and 7.[1] Isolating the desired 7-iodo isomer from this mixture can be a formidable purification task. To overcome this obstacle, a more strategic, multi-step approach is warranted. This application note details a reliable three-step synthesis of 7-Iodo-3-methyl-1H-indazole from commercially available 3-methyl-1H-indazole, proceeding through a nitro intermediate and a Sandmeyer reaction.

Synthetic Strategy Overview

The chosen synthetic pathway is designed to ensure the regioselective introduction of the iodine atom at the 7-position of the indazole ring. The overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow Start 3-methyl-1H-indazole Nitro 3-methyl-7-nitro-1H-indazole Start->Nitro Step 1: Nitration (HNO3, H2SO4) Amino 7-amino-3-methyl-1H-indazole Nitro->Amino Step 2: Reduction (e.g., H2/Pd-C or SnCl2/HCl) Final 7-Iodo-3-methyl-1H-indazole Amino->Final Step 3: Sandmeyer Iodination (NaNO2, HCl, KI)

Caption: Overall synthetic workflow for 7-Iodo-3-methyl-1H-indazole.

PART 1: Synthesis of 3-methyl-7-nitro-1H-indazole (Step 1)

The initial step involves the nitration of 3-methyl-1H-indazole. While direct nitration can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the 7-nitro isomer. It is crucial to perform this reaction at low temperatures to manage the exothermic nature of the nitration and to enhance regioselectivity.

Experimental Protocol: Nitration

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-methyl-1H-indazoleC₈H₈N₂132.16
Concentrated Sulfuric Acid (98%)H₂SO₄98.08
Concentrated Nitric Acid (70%)HNO₃63.01
IceH₂O18.02
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Ethyl AcetateC₄H₈O₂88.11
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add 3-methyl-1H-indazole (1.0 eq) to concentrated sulfuric acid (5-10 vol) at 0 °C (ice bath). Stir until complete dissolution.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 vol) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3-methyl-1H-indazole, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which may be a mixture of nitro-isomers, should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 3-methyl-7-nitro-1H-indazole isomer.

Rationale: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile for nitration. Performing the reaction at low temperature helps to control the regioselectivity, favoring substitution at the 7-position.

PART 2: Synthesis of 7-amino-3-methyl-1H-indazole (Step 2)

The second step is the reduction of the nitro group of 3-methyl-7-nitro-1H-indazole to an amino group. Several methods are effective for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.16
Palladium on Carbon (10%)Pd/C-
Hydrogen GasH₂2.02
MethanolCH₃OH32.04
OR
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.63
Concentrated Hydrochloric AcidHCl36.46
Sodium HydroxideNaOH40.00

Procedure A: Catalytic Hydrogenation

  • To a solution of 3-methyl-7-nitro-1H-indazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-amino-3-methyl-1H-indazole.

Procedure B: Reduction with Tin(II) Chloride

  • To a solution of 3-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 7-amino-3-methyl-1H-indazole.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2] Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and reliable method.[2] The choice of method may depend on the availability of equipment and reagents.

PART 3: Synthesis of 7-Iodo-3-methyl-1H-indazole (Step 3)

The final step is the regioselective conversion of the amino group to an iodo group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by iodide. Strict temperature control is paramount for the success and safety of this reaction.

Experimental Protocol: Sandmeyer Iodination

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
7-amino-3-methyl-1H-indazoleC₈H₉N₃147.18
Sodium NitriteNaNO₂69.00
Concentrated Hydrochloric AcidHCl36.46
Potassium IodideKI166.00
WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃158.11

Procedure:

  • Suspend 7-amino-3-methyl-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 7-Iodo-3-methyl-1H-indazole.

Rationale: The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl halide.[3][4] The formation of the diazonium salt at low temperatures is critical to prevent its decomposition.[5] The subsequent reaction with potassium iodide provides the desired 7-iodo product with high regioselectivity.

Sandmeyer_Mechanism Amino 7-amino-3-methyl-1H-indazole Diazonium 7-diazonium-3-methyl-1H-indazole salt Amino->Diazonium NaNO₂, HCl 0-5 °C Final 7-Iodo-3-methyl-1H-indazole Diazonium->Final KI N2 Nitrogen gas (N₂) Diazonium->N2 Iodide Iodide ion (I⁻) Iodide->Final

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodo-3-methyl-1H-indazole

Executive Summary The indazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in the development of kinase inhibitors (e.g., Akt, Pim, and PfCLK1 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in the development of kinase inhibitors (e.g., Akt, Pim, and PfCLK1 inhibitors) and Toll-like receptor antagonists[1][2][3][4]. Among its derivatives, 7-Iodo-3-methyl-1H-indazole is an exceptionally valuable building block. The C7 position of the indazole ring is historically challenging to functionalize via direct C-H activation due to steric hindrance and electronic deactivation. However, pre-functionalization with an iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling rapid, divergent synthesis of complex libraries[5][6].

This application note provides field-proven insights, mechanistic causality, and self-validating protocols for the functionalization of 7-Iodo-3-methyl-1H-indazole via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

Mechanistic Insights & Substrate Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe.

  • The C7-Iodo Advantage: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by the active Pd(0) catalyst, even in the sterically congested C7 pocket[6].

  • The 3-Methyl Influence: The electron-donating nature of the 3-methyl group slightly increases the electron density of the indazole core. While this makes the system more stable, it also necessitates highly active, electron-rich phosphine ligands (e.g., XPhos, dppf) to drive the catalytic cycle efficiently.

  • N1-H Tautomerization and Catalyst Poisoning: The 1H-indazole possesses an acidic N-H proton (pKa ~ 14). In the presence of strong bases and transition metals, the unprotected indazole nitrogen can coordinate to the palladium center, leading to catalyst poisoning or undesired N-arylation[4][7]. Best Practice: While some couplings can proceed unprotected using excess base, pre-protecting the N1 position with a Tetrahydropyranyl (THP), tert-Butyloxycarbonyl (Boc), or 2-(Trimethylsilyl)ethoxymethyl (SEM) group is highly recommended to ensure regiocontrol and maximize yields.

Reaction Pathways & Catalytic Cycle

The versatility of 7-Iodo-3-methyl-1H-indazole allows for divergent functionalization. Below is the logical mapping of the synthetic pathways and the fundamental catalytic cycle governing these transformations[2].

DivergentSynthesis Core 7-Iodo-3-methyl- 1H-indazole Suzuki C7-Aryl/Heteroaryl (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, K2CO3 R-B(OH)2 Sonogashira C7-Alkynyl (Sonogashira) Core->Sonogashira Pd(PPh3)4, CuI Terminal Alkyne Buchwald C7-Amino (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, XPhos Amine, Base

Fig 1: Divergent palladium-catalyzed functionalization pathways for 7-Iodo-3-methyl-1H-indazole.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd 7-Iodo-3-methyl-indazole TransMet Transmetalation [Ligand Exchange] OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination [Product Formation] TransMet->RedElim Halide Scavenging RedElim->Pd0 C7-Substituted Indazole

Fig 2: General Pd-catalyzed cross-coupling cycle highlighting C7-I bond activation.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized, field-validated conditions for coupling at the sterically hindered C7 position.

Reaction TypeTarget BondOptimal CatalystLigandBaseSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura C-C (Aryl/Vinyl)Pd(dppf)Cl₂dppf (inherent)K₂CO₃1,4-Dioxane / H₂O (4:1)80–10075–92%
Sonogashira C-C (Alkynyl)Pd(PPh₃)₄PPh₃ (inherent)Et₃NDMF70–8570–88%
Buchwald-Hartwig C-N (Amine)Pd₂(dba)₃XPhosNaOtBuToluene100–11065–85%

Experimental Protocols

Note: The following protocols assume the use of an N1-protected 7-Iodo-3-methyl-1H-indazole (e.g., THP-protected) to ensure self-validating, high-yielding systems.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C7-Aryl or C7-Heteroaryl bond[4][7]. Causality Check: We utilize a biphasic solvent system (Dioxane/Water). The water dissolves the inorganic base (K₂CO₃), generating hydroxide ions that coordinate to the boronic acid. This forms a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step to proceed efficiently[2].

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add N1-protected 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Rationale: The large bite angle of the dppf ligand accelerates reductive elimination, overcoming the steric bulk at the C7 position.

  • Degassing (Critical Step): Seal the vial with a septum cap. Evacuate and backfill with ultra-pure Argon three times. Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12–16 hours. Monitor complete consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Sonogashira Cross-Coupling

Objective: Formation of a C7-Alkynyl bond[6][8]. Causality Check: Copper(I) iodide is used as a co-catalyst to form a highly reactive copper acetylide intermediate in situ, which facilitates the transfer of the alkyne to the palladium center.

  • Preparation: In a Schlenk flask, combine N1-protected 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 0.5 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Rationale: Strict exclusion of oxygen is mandatory here to prevent the Glaser homocoupling of the terminal alkyne.

  • Reagent Addition: Add anhydrous, degassed DMF (5.0 mL) followed by anhydrous Et₃N (3.0 equiv, 1.5 mmol) and the terminal alkyne (1.5 equiv, 0.75 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 8–12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (prevents streaking during chromatography). Extract with EtOAc, wash extensively with water to remove DMF, dry, and purify.

Protocol C: Buchwald-Hartwig Amination

Objective: Formation of a C7-Amino bond. Causality Check: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure promotes rapid oxidative addition and prevents the formation of stable, inactive bis-amine palladium complexes—a common failure mode when coupling primary amines.

  • Preparation: In a glovebox or under strict Schlenk conditions, add N1-protected 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 0.5 mmol), the amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) to a reaction vessel.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal and heat at 100 °C for 16 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting Guide

  • Issue: High levels of dehalogenated indazole (7-H-3-methyl-1H-indazole) observed.

    • Cause: Premature reductive elimination or hydrogen abstraction from the solvent/ligand before transmetalation can occur.

    • Solution: Ensure the boronic acid/alkyne is not degraded. Increase the equivalents of the coupling partner or switch to a more active ligand (e.g., SPhos) to accelerate transmetalation.

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the unprotected indazole N-H, or catalyst degradation via oxidation.

    • Solution: Verify the integrity of the N1-protecting group. Rigorously degas all solvents by sparging with Argon for at least 30 minutes prior to use.

  • Issue: Formation of diyne byproduct in Sonogashira coupling.

    • Cause: Glaser homocoupling promoted by trace oxygen and copper.

    • Solution: Improve inert atmosphere techniques. Alternatively, run the reaction under "copper-free" conditions using Pd(PPh₃)₄ and an amine base, though this may require elevated temperatures.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists. ACS Publications. URL:[Link]

  • Synthesis of PfCLK1 Inhibitors. Enlighten Theses (University of Glasgow). URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 7-Iodo-3-methyl-1H-indazole

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and allosteric modulators[1],[2]. A persistent challenge in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and allosteric modulators[1],[2]. A persistent challenge in the synthesis of indazole derivatives is controlling the regioselectivity of N-alkylation. Because 1H-indazoles exist in a tautomeric equilibrium between the 1H and 2H forms, electrophilic substitution typically yields a mixture of N1- and N2-alkylated isomers[1].

While standard conditions (e.g., sodium hydride in tetrahydrofuran) strongly favor the thermodynamically stable N1-isomer for most indazoles[1],[3], the introduction of a bulky substituent at the C-7 position fundamentally alters this paradigm. This application note details the mechanistic causality and experimental protocols for the N-alkylation of 7-Iodo-3-methyl-1H-indazole , demonstrating how the massive steric bulk of the C-7 iodine atom acts as a "steric wall," overriding thermodynamic preferences to exclusively yield the kinetically favored N2-alkylated product[1],[3].

Mechanistic Principles & Causality (E-E-A-T)

The "C-7 Steric Wall" Effect

The regioselectivity of indazole N-alkylation is a delicate balance of base, solvent, and substrate electronics/sterics[3]. When a strong, non-coordinating base like Sodium Hydride (NaH) is used in a non-polar aprotic solvent like Tetrahydrofuran (THF), it generates a "naked" indazolide anion[3]. For unhindered indazoles, this delocalized anion undergoes thermodynamic equilibration, driving the electrophilic attack toward the more stable N1 position[1],[4].

However, 7-Iodo-3-methyl-1H-indazole defies this standard behavior. The van der Waals radius of the iodine atom at the C-7 position creates severe steric hindrance directly adjacent to the N1 nitrogen. When the electrophile (e.g., an alkyl halide) approaches the indazolide anion, the C-7 iodine physically shields the N1 trajectory. This steric blockade prevents the thermodynamic N1-alkylation, forcing the reaction to proceed under kinetic control at the highly accessible, unhindered N2 position[1],[3].

Regioselectivity Logic Diagram

Pathway SM 7-Iodo-3-methyl-1H-indazole Base NaH / THF (Deprotonation) SM->Base Anion Indazolide Anion (Delocalized Charge) Base->Anion Steric C-7 Iodine Steric Blockade (Shields N1 Position) Anion->Steric 7-Iodo Substituted N1 N1-Alkyl Isomer (Thermodynamic - Blocked) Anion->N1 Standard Indazoles Steric->N1 X N2 N2-Alkyl Isomer (Kinetic/Steric - Favored) Steric->N2 Alkyl Halide (R-X)

Reaction pathway illustrating the C-7 steric blockade directing N2-alkylation of the indazole core.

Quantitative Impact of C-7 Substitution

The table below summarizes the profound impact that C-7 substitution has on the regioisomeric distribution of indazoles under standard NaH/THF alkylation conditions, highlighting the shift from N1 to N2 dominance.

Table 1: Influence of C-7 Substitution on N1/N2 Regioisomeric Distribution

Indazole SubstrateC-7 SubstituentExpected N1:N2 RatioDominant Control Mechanism
3-Methyl-1H-indazole-H> 99:1Thermodynamic (N1 favored)[1]
7-Nitro-3-methyl-1H-indazole-NO2≤ 4:96Steric/Kinetic (N1 blocked)[1]
7-Carboxy-3-methyl-1H-indazole-CO2Me≤ 4:96Steric/Kinetic (N1 blocked)[1]
7-Iodo-3-methyl-1H-indazole -I ≤ 5:95 Steric/Kinetic (N1 blocked) [1],[3]

Experimental Protocols

Protocol A: Base-Mediated N2-Alkylation via Steric Trapping

Causality Note: This protocol utilizes NaH in THF. While this combination is traditionally used to force N1-alkylation in standard indazoles, applying it to 7-Iodo-3-methyl-1H-indazole exploits the C-7 steric wall to yield >95% N2-alkylation[1],[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 7-Iodo-3-methyl-1H-indazole (1.0 mmol, 258.06 mg)[5] and anhydrous Tetrahydrofuran (THF, 10 mL) to achieve a 0.1 M solution. Seal with a rubber septum and purge with inert argon gas. Cool the reaction mixture to 0 °C using an ice-water bath[3].

  • Deprotonation: Briefly remove the septum and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions.

    • Self-Validation Check: Observe the immediate evolution of H₂ gas. Stir the suspension at 0 °C for 30 minutes until gas evolution completely ceases, ensuring quantitative formation of the indazolide anion[3].

  • Alkylation: Using a gas-tight syringe, add the desired primary alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1).

    • Self-Validation Check: The N2-alkylated isomer typically exhibits a lower Rf value (elutes slower) than the N1-isomer on normal-phase silica due to its higher dipole moment.

  • Quench & Workup: Once the starting material is consumed, cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl, 5 mL)[3]. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure N2-alkylated product.

Protocol B: Metal-Free Brønsted Acid-Catalyzed N2-Alkylation

Causality Note: If the target molecule contains base-sensitive functional groups, Protocol A cannot be used. Instead, Brønsted acid catalysis utilizing diazo compounds or sulfoxonium ylides provides an elegant, metal-free alternative. The acid catalyst selectively activates the N2 position via mild protonation, completely bypassing the thermodynamic N1 preference without requiring deprotonation of the indazole core[2],[6].

Step-by-Step Methodology:

  • Preparation: To a solution of 7-Iodo-3-methyl-1H-indazole (1.0 mmol) in anhydrous Dichloromethane (DCM) or Trichloroethylene (TCE) (5 mL), add the desired diazo compound or sulfoxonium ylide (1.2 mmol)[2],[6].

  • Catalyst Addition: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv) dropwise via microsyringe[6].

  • Reaction: Allow the mixture to warm to room temperature. For less reactive sulfoxonium ylides, heat the reaction to 40 °C[2]. Stir until completion (monitored by LC-MS, typically 12–24 hours).

  • Workup: Quench the reaction with distilled water (5 mL). Extract with DCM (3 x 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography[6].

Analytical Validation & Structural Confirmation

To establish a self-validating experimental system, the regiochemical outcome of the synthesis must be unequivocally proven. The presence of the C-7 iodine and C-3 methyl groups provides specific handles for orthogonal analytical validation[7].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight. Iodine possesses a single stable isotope (¹²⁷I); therefore, the mass spectrum will exhibit a distinct monoisotopic mass without the M+2 isotopic signature characteristic of chlorinated or brominated compounds[7].

  • 2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for assigning indazole regiochemistry[4].

    • Confirmation of N2-Alkylation: The protons of the newly introduced N-alkyl group will show a strong ³J cross-peak correlation to the C-3 carbon (and NOESY correlation to the C-3 methyl protons).

    • Exclusion of N1-Alkylation: If the product were N1-alkylated, the N-alkyl protons would instead correlate to the C-7a carbon [4],[7].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry / University College Cork.[Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters (American Chemical Society).[Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).[Link]

Sources

Application

Protocol for Sonogashira coupling of 7-Iodo-3-methyl-1H-indazole

Application Note: Chemoselective Sonogashira Cross-Coupling of 7-Iodo-3-methyl-1H-indazole Executive Summary The 1H-indazole scaffold, particularly the 3-methyl-1H-indazole derivative, is a privileged pharmacophore widel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Cross-Coupling of 7-Iodo-3-methyl-1H-indazole

Executive Summary

The 1H-indazole scaffold, particularly the 3-methyl-1H-indazole derivative, is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anti-inflammatory agents. Functionalization at the C7 position is highly desirable for exploring chemical space in the hinge-binding region of kinases. However, the proximity of the C7 position to the unprotected N1-H group presents significant synthetic challenges, including steric hindrance, catalyst poisoning, and competing N-alkynylation.

This application note details a robust, protection-free Sonogashira cross-coupling protocol for 7-Iodo-3-methyl-1H-indazole. By leveraging a heterogeneous Pd/C precatalyst system in an aqueous-organic solvent mixture, this self-validating methodology ensures high chemoselectivity, suppresses Glaser homocoupling, and eliminates the need for tedious protection/deprotection sequences[1].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand the causality behind each parameter in this protocol rather than simply executing a recipe.

  • Substrate Dynamics (The Halide & The Methyl Group): We utilize the 7-iodo derivative rather than the 7-bromo analog. Iodine undergoes oxidative addition with Pd(0) significantly faster due to the weaker C-I bond energy. This is crucial because the electron-donating 3-methyl group slightly increases the electron density of the indazole core, which would otherwise decelerate the oxidative addition step if a less reactive halide were used.

  • The Unprotected N1-H Challenge: The free N1-H of indazole is acidic (pKa ~14) and acts as a strong coordinating ligand. In traditional homogeneous Pd-catalysis (e.g., using Pd(PPh3)4 in DMF), the unprotected nitrogen can coordinate to the copper co-catalyst or the palladium center, leading to rapid catalyst deactivation or undesired N-alkynylation[1].

  • Catalyst & Solvent Causality: To overcome this, we deploy a Pd/C–PPh3–CuI catalytic triad in a mixed H2O/isopropanol (iPrOH) solvent system[1].

    • Why Pd/C? Palladium on carbon acts as a stable reservoir. In the presence of PPh3 and mild heat, active Pd(0)L2 species leach into the solution at a controlled rate, preventing bulk catalyst poisoning.

    • Why Aqueous Media? Water significantly enhances the basicity of the amine base (Diisopropylamine, DIPA), driving the deprotonation of the terminal alkyne over the indazole N-H. Furthermore, the highly polar protic environment stabilizes the copper-acetylide intermediate while suppressing the solubility of oxygen, thereby minimizing the oxidative Glaser homocoupling side-reaction[2].

Catalytic Logic & Workflow

The dual-cycle mechanism relies on the precise synchronization of the Palladium cross-coupling cycle and the Copper acetylide cycle.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst (Generated from Pd/C + PPh3) OxAdd Oxidative Addition Complex [Pd(II)(7-Indazolyl)(I)L2] Pd0->OxAdd + 7-Iodo-3-methyl-1H-indazole TransMet Transmetalation Complex [Pd(II)(7-Indazolyl)(Alkynyl)L2] OxAdd->TransMet + Cu-Acetylide - CuI RedElim Reductive Elimination 7-Alkynyl-3-methyl-1H-indazole TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle CuI + Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet

Catalytic cycle of the Pd/C-PPh3-CuI mediated Sonogashira coupling for unprotected indazoles.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating why the aqueous heterogeneous system outperforms traditional homogeneous conditions for this specific substrate.

EntryCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh3)4 / CuIDMFEt3N801241High N-alkynylation; catalyst poisoning.
2Pd(dppf)Cl2 / CuITHFDIPA701655Sluggish transmetalation; incomplete conversion.
3Pd(PPh3)4 / XPhosDioxaneCs2CO390878Good yield, but requires expensive ligands[3].
4Pd/C + PPh3 / CuIH2ODIPA80889Excellent chemoselectivity; poor substrate solubility.
5 Pd/C + PPh3 / CuI H2O/iPrOH (1:1) DIPA 80 6 96 Optimal solubility and kinetic profile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes In-Process Controls (IPC) to ensure the reaction is proceeding via the intended mechanistic pathway.

ExpWorkflow Step1 1. Reagent Assembly 7-Iodo-3-methyl-1H-indazole + Alkyne Step2 2. Solvent & Base Addition H2O/iPrOH + DIPA Step1->Step2 Step3 3. Degassing (Critical) Freeze-Pump-Thaw x3 Step2->Step3 Step4 4. Catalyst Addition Pd/C, PPh3, then CuI Step3->Step4 Step5 5. Reaction Execution 80°C, 6 hours Step4->Step5 Step6 6. IPC Validation LC-MS / TLC Check Step5->Step6 Step7 7. Workup & Purification Filtration & Silica Chromatography Step6->Step7

Step-by-step experimental workflow for the chemoselective Sonogashira coupling process.

Reagents & Equipment
  • Substrate: 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 1.0 mmol, 258 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Catalyst System: 10% Pd/C (0.05 equiv, 5 mol%), Triphenylphosphine (PPh3) (0.1 equiv, 10 mol%), Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Base & Solvent: Diisopropylamine (DIPA) (3.0 equiv), Degassed H2O / Isopropanol (1:1 v/v, 10 mL)

  • Equipment: Schlenk tube, argon manifold, sonicator, Celite pad.

Step-by-Step Methodology
  • Preparation & Solvation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Iodo-3-methyl-1H-indazole (258 mg, 1.0 mmol). Add the H2O/iPrOH (10 mL) solvent mixture, followed by DIPA (3.0 equiv).

  • Primary Degassing (Self-Validation Check 1): Perform three cycles of freeze-pump-thaw. Causality: Oxygen is the primary oxidant that drives the unwanted Glaser homocoupling of the alkyne[2]. The solution must be rigorously deoxygenated.

  • Catalyst Assembly: Under a positive flow of Argon, add 10% Pd/C (5 mol%) and PPh3 (10 mol%). Stir at room temperature for 10 minutes to allow the initial generation of the Pd(0) active species.

  • Alkyne & Co-Catalyst Addition: Add the terminal alkyne (1.5 equiv) via a micro-syringe. Finally, add CuI (5 mol%). Causality: CuI is added last to prevent premature formation of the copper-acetylide in the absence of the active Pd(0) oxidative addition complex, which would otherwise lead to alkyne dimerization.

  • Execution: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 6 hours.

In-Process Control (IPC) & Self-Validation
  • TLC Validation: At t = 4 hours, sample 10 µL of the organic layer. Run on silica gel (Hexanes/EtOAc 7:3). The product should appear as a highly UV-active spot with a lower Rf than the starting material due to the extended conjugation.

  • LC-MS Validation: The reaction is deemed complete when the M+H peak of the starting material (m/z = 259) is fully consumed, replaced by the product mass (e.g., m/z = 233 for phenylacetylene coupling). If Glaser homocoupling is detected (m/z = 203 for diphenylbutadiyne), verify the integrity of your Argon line for future runs.

Workup & Purification
  • Quenching & Filtration: Cool the mixture to room temperature. Dilute with EtOAc (20 mL). Filter the biphasic mixture through a short pad of Celite to remove the Pd/C. Wash the pad with additional EtOAc (2 x 10 mL).

  • Copper Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous solution of NH4OH (20 mL). Causality: Ammonia forms a water-soluble [Cu(NH3)4]2+ complex, efficiently stripping residual copper salts that can cause degradation of the product during storage.

  • Extraction: Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 7-alkynyl-3-methyl-1H-indazole.

References

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles, ResearchGate,[Link]

  • Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers, Arkivoc,[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, ACS,[Link]

Sources

Method

Application Note: 7-Iodo-3-methyl-1H-indazole as a Privileged Building Block for Heterocyclic Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3)[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3)[1]

Introduction & Mechanistic Rationale

The indazole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. However, the functionalization of the indazole core—particularly at the C7 position—presents significant synthetic challenges.

The Challenge of C7 Functionalization

Direct C-H activation at the C7 position of the indazole ring is sterically and electronically hindered. The inherent nucleophilicity of the indazole core strongly favors electrophilic attack at the C3 position. While recent advances in transition-metal catalysis have enabled direct C7-arylation, these methods almost exclusively require the installation of complex, removable directing groups at the N1 or N2 positions and utilize harsh oxidative conditions[2][3].

The Strategic Advantage of 7-Iodo-3-methyl-1H-indazole

Using 7-Iodo-3-methyl-1H-indazole as a starting building block elegantly bypasses these limitations[4][5]:

  • Pre-installed Reactivity: The C7-iodide provides an ideal handle for rapid oxidative addition by Palladium(0) or Copper(I) catalysts, enabling Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings under mild conditions without the need for directing groups[5].

  • C3-Blocking Group: The presence of the 3-methyl group is a critical design feature. By blocking the highly reactive C3 position, it prevents unwanted C3-arylation or halogenation side-reactions, funneling all catalytic reactivity strictly toward the C7 position.

  • Orthogonal N-Functionalization: The free N1-H allows for late-stage alkylation, arylation, or protection (e.g., Boc, THP), providing a highly divergent synthetic matrix.

G SM 7-Iodo-3-methyl-1H-indazole Suzuki Suzuki-Miyaura (C7-Aryl) SM->Suzuki Pd, Ar-B(OH)2 Sonogashira Sonogashira (C7-Alkynyl) SM->Sonogashira Pd/Cu, Alkyne Buchwald Buchwald-Hartwig (C7-Amino) SM->Buchwald Pd, Amine NAlkyl N1-Alkylation SM->NAlkyl Base, R-X

Fig 1: Synthetic divergence of 7-Iodo-3-methyl-1H-indazole via cross-coupling and alkylation.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process monitoring (TLC/LC-MS) and specific workup causality are explicitly detailed.

Protocol A: Regioselective C7 Suzuki-Miyaura Cross-Coupling

This protocol utilizes Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand possesses a large bite angle (approx. 99°), which accelerates the reductive elimination step—a crucial requirement when coupling sterically hindered ortho-substituted substrates like the C7 position of indazole[4].

Reagents:

  • 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 1.0 mmol, 258 mg)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL Schlenk tube with 7-Iodo-3-methyl-1H-indazole, the boronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Inert Atmosphere: Evacuate and backfill the vessel with Argon (repeat 3x). Causality: Palladium(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane/ H2​O mixture via syringe. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS. The disappearance of the m/z 259 [M+H]+ peak indicates complete conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Causality: The aqueous wash removes the inorganic salts and the highly polar 1,4-dioxane, preventing emulsion formation during extraction.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C7-arylated product.

Protocol B: N1-Alkylation of C7-Functionalized Indazoles

Because the indazole core exhibits 1H/2H tautomerism, alkylation can yield a mixture of N1 and N2 isomers. Using a strong base (NaH) in a polar aprotic solvent (DMF) at low temperatures strongly favors the thermodynamically more stable N1-alkylated product.

Step-by-Step Methodology:

  • Dissolve the C7-functionalized 3-methyl-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H2​ evolution ceases. Causality: Complete deprotonation is required to form the highly nucleophilic indazolide anion.

  • Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Quantitative Data Summary

The table below summarizes typical reaction conditions and expected yields for the functionalization of 7-Iodo-3-methyl-1H-indazole based on established heterocyclic synthesis paradigms[3][4][5].

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Phenylboronic acid5 mol% Pd(dppf)Cl2​ K2​CO3​ / Dioxane: H2​O 90 °C / 12 h82 - 88%
Suzuki-Miyaura 3-Pyridylboronic acid5 mol% Pd(PPh3​)4​ Na2​CO3​ / DME: H2​O 100 °C / 16 h75 - 80%
Sonogashira Phenylacetylene Pd(PPh3​)2​Cl2​ / CuI Et3​N / DMF60 °C / 6 h85 - 92%
Buchwald-Hartwig Morpholine Pd2​(dba)3​ / XPhos Cs2​CO3​ / Toluene110 °C / 18 h65 - 75%

Structural Validation Workflow

The primary challenge in the synthesis of substituted indazoles is the control and confirmation of regioselectivity. Iodination and methylation steps during the upstream synthesis of the building block can potentially yield isomers (e.g., 5-iodo vs. 7-iodo)[6]. Therefore, any downstream derivative must undergo rigorous, multi-faceted analytical validation.

Workflow Start Synthesized Derivative MS High-Res MS (Mass & Formula) Start->MS NMR 1D/2D NMR (Regiochemistry) MS->NMR Xray X-Ray Crystallography (Absolute Structure) NMR->Xray Valid Structure Validated Xray->Valid

Fig 2: Orthogonal structural validation workflow for indazole derivatives.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula. For iodine-containing intermediates, the lack of an M+2 isotope pattern (unlike Chlorine or Bromine) and a large mass defect are key identifiers[6].

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical. The chemical shifts ( δ ) and coupling constants ( J ) of the aromatic protons on the benzene ring of the indazole will definitively prove C7 substitution. A 1D NOESY or 2D HMBC experiment is required to confirm the spatial relationship between the N1-proton (or N1-alkyl group) and the newly introduced C7-substituent[6].

  • X-Ray Crystallography: Whenever possible, growing a single crystal provides unambiguous proof of the absolute 3D structure and confirms the N1 vs N2 tautomeric/alkylation state[5][6].

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Iodo-3-methyl-1H-indazole

Introduction 7-Iodo-3-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development.[1] The indazole scaffold is recognized as a "privileged structure," formi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Iodo-3-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development.[1] The indazole scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] The introduction of an iodine atom at the 7-position and a methyl group at the 3-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Given its importance as a key intermediate in the synthesis of complex pharmaceutical agents, ensuring the high purity of 7-Iodo-3-methyl-1H-indazole is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of small molecules in the pharmaceutical industry.[3] This application note provides a detailed, robust, and scientifically grounded protocol for the preparative HPLC purification of 7-Iodo-3-methyl-1H-indazole, designed for researchers, scientists, and drug development professionals. The method leverages reversed-phase chromatography, a versatile and common HPLC mode for the separation of compounds with varying polarities.[4]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC purification method.

PropertyValueSource/Rationale
Molecular Formula C₈H₇IN₂[5][6]
Molecular Weight 258.06 g/mol [5][6]
Predicted LogP 2.476[5]
UV Absorbance Indazole derivatives typically exhibit strong UV absorbance between 220 nm and 320 nm.[7][8][9]Selection of an appropriate detection wavelength is crucial for monitoring the purification process.
Solubility Expected to be soluble in common organic solvents such as acetonitrile, methanol, and dimethylformamide (DMF).Based on its predicted LogP and the general solubility of similar heterocyclic compounds.

The predicted LogP value of approximately 2.48 suggests that 7-Iodo-3-methyl-1H-indazole is a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.[5] In reversed-phase chromatography, a non-polar stationary phase (typically C18) is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.[4][10]

HPLC Purification Workflow

The overall workflow for the HPLC purification of 7-Iodo-3-methyl-1H-indazole is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis SamplePrep Dissolve crude 7-Iodo-3-methyl-1H-indazole in a suitable solvent (e.g., DMF) Filtration Filter through a 0.45 µm syringe filter SamplePrep->Filtration Injection Inject filtered sample onto the HPLC column Filtration->Injection Separation Separation on C18 column using a water/acetonitrile gradient Injection->Separation Detection Monitor elution at 254 nm and 280 nm Separation->Detection Collection Collect fractions corresponding to the target compound peak Detection->Collection Analysis Analyze collected fractions for purity by analytical HPLC Collection->Analysis Pooling Pool pure fractions Analysis->Pooling Evaporation Remove solvent under reduced pressure Pooling->Evaporation

Caption: HPLC Purification Workflow for 7-Iodo-3-methyl-1H-indazole.

Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the preparative HPLC purification of 7-Iodo-3-methyl-1H-indazole.

Materials and Reagents
  • Crude 7-Iodo-3-methyl-1H-indazole

  • HPLC-grade acetonitrile (ACN)[4][11]

  • HPLC-grade water[11]

  • HPLC-grade dimethylformamide (DMF) or other suitable solvent for sample dissolution

  • 0.45 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.

Mobile Phase Preparation
  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

It is crucial to use high-purity solvents to avoid baseline noise and ghost peaks.[4] All mobile phases should be filtered through a 0.45 µm or 0.2 µm membrane filter and degassed prior to use to prevent column clogging and ensure stable pump operation.[12][13]

Sample Preparation
  • Dissolve the crude 7-Iodo-3-methyl-1H-indazole in a minimal amount of a suitable solvent, such as DMF. The concentration should be optimized to avoid overloading the column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following method parameters provide a robust starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended ValueRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmA C18 stationary phase is well-suited for the separation of moderately non-polar compounds like 7-Iodo-3-methyl-1H-indazole.[14]
Mobile Phase A WaterA polar mobile phase for reversed-phase chromatography.[11]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.[11]
Flow Rate 20 mL/minThis flow rate is typical for a column of this dimension and can be adjusted to optimize separation and run time.
Injection Volume 1-5 mLDependent on the sample concentration and the loading capacity of the column.
Detection 254 nm and 280 nmIndazole derivatives exhibit significant UV absorbance in this range, allowing for sensitive detection.[7][8] Monitoring multiple wavelengths can help in identifying impurities.
Gradient 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30.1-35 min: 40% BA gradient elution is employed to effectively separate the target compound from both more polar and less polar impurities. The initial hold at 40% B allows for good retention and separation of early-eluting impurities. The gradient to 90% B ensures the elution of the target compound and any less polar impurities. The final re-equilibration step prepares the column for the next injection.[14]
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase composition (40% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peak corresponding to 7-Iodo-3-methyl-1H-indazole begins to elute. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.

Post-Purification Analysis and Work-up
  • Analyze the collected fractions for purity using an analytical HPLC method. This can be a scaled-down version of the preparative method with a faster gradient.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified 7-Iodo-3-methyl-1H-indazole as a solid.

Troubleshooting and Method Optimization

  • Poor Resolution: If the target peak co-elutes with impurities, consider modifying the gradient. A shallower gradient will increase the separation between peaks.[15]

  • Peak Tailing: Peak tailing for heterocyclic compounds can sometimes occur due to interactions with residual silanols on the silica-based stationary phase.[10] Using a buffered mobile phase (e.g., with 0.1% formic acid or acetic acid) can help to improve peak shape. However, the compatibility of the buffer with the final product and the ease of its removal must be considered.

  • Column Overload: If peak fronting or broadening is observed, the amount of sample injected may be too high. Reduce the injection volume or the sample concentration.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the preparative HPLC purification of 7-Iodo-3-methyl-1H-indazole. By employing a reversed-phase C18 column with a water/acetonitrile gradient, high purity material can be obtained, which is essential for its use in pharmaceutical research and development. The provided method serves as a robust starting point, and the principles discussed allow for logical troubleshooting and optimization to accommodate various impurity profiles.

References

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • alwsci. (2024, May 10).
  • Journal of Pharmaceutical and Medicinal Chemistry. (2023, March 9).
  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H-indazoles in different solvents.
  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051.
  • PubMed. (n.d.).
  • ChemScene. (n.d.). 3-Iodo-7-methyl-1H-indazole.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Biotage. (2023, January 20).
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Merck. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole | 2757023-58-6.
  • NIST. (n.d.). 2-Methyl-2H-indazole.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.
  • Google Patents. (2013, January 30). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). discovery and history of 4-Iodo-3-methyl-1H-indazole.
  • PMC. (2023, February 7).
  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2014).
  • ResearchGate. (2025, October 8). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Request PDF.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • BLDpharm. (n.d.).
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • PubChemLite. (n.d.). 7-methyl-1h-indazole-3-carboxylic acid (C9H8N2O2).

Sources

Method

Application Note: Divergent Derivatization of 7-Iodo-3-methyl-1H-indazole for SAR Studies

Introduction & Scientific Rationale The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for indole and recognized as an exceptional hinge-binding motif in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for indole and recognized as an exceptional hinge-binding motif in the development of kinase inhibitors [1]. Within this chemical space, 7-Iodo-3-methyl-1H-indazole serves as a highly versatile building block for Structure-Activity Relationship (SAR) exploration.

The rationale for utilizing this specific scaffold is threefold:

  • The 3-Methyl Group: Provides a defined steric and electronic environment that often locks the conformation of the indazole core within a target protein's binding pocket, improving selectivity.

  • The C7-Iodine Handle: The carbon-iodine bond at the 7-position is highly reactive toward palladium-catalyzed cross-coupling reactions. This allows for the rapid, divergent introduction of aryl, heteroaryl, or alkynyl groups to probe solvent-exposed regions or deep hydrophobic pockets [3].

  • The N1-H Donor: The free nitrogen acts as a critical hydrogen bond donor for target engagement. However, its acidity ( pKa​≈14 ) and metal-coordinating ability mean it must be transiently masked during transition-metal catalysis to prevent catalyst poisoning and undesired N-arylation [2].

SAR_Workflow Start 7-Iodo-3-methyl-1H-indazole (Starting Material) Protect N1-Protection (Boc2O / DMAP) Start->Protect Coupling Pd-Catalyzed C7 Coupling (Suzuki / Sonogashira) Protect->Coupling Deprotect N1-Deprotection (TFA or HCl) Coupling->Deprotect SAR SAR Library Evaluation (In Vitro Assays) Deprotect->SAR

Workflow for generating C7-derivatized indazole SAR libraries.

General Strategy and Quantitative Benchmarks

To build a robust SAR library, the 7-iodo position can be subjected to various cross-coupling methodologies. The table below summarizes the expected quantitative parameters and optimal catalytic systems for derivatizing the C7 position of N1-protected indazoles, synthesized from literature precedents [2, 3].

Table 1: Cross-Coupling Parameters for C7-Iodoindazoles
Reaction TypeCoupling PartnerOptimal Catalyst SystemTemp / TimeExpected Yield (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids Pd(dppf)Cl2​ , Na2​CO3​ 90 °C, 12 h75 – 92%
Sonogashira Terminal Alkynes Pd(PPh3​)4​ , CuI , Et3​N 80 °C, 6 h68 – 85%
Buchwald-Hartwig Primary/Secondary Amines Pd2​(dba)3​ , XPhos, Cs2​CO3​ 100 °C, 16 h55 – 78%

Mechanistic Insights: The Suzuki-Miyaura Pathway

For the purposes of this protocol, we focus on the Suzuki-Miyaura coupling, as it provides the broadest functional group tolerance for SAR libraries. The choice of Pd(dppf)Cl2​ is highly deliberate: the bidentate dppf ligand possesses a large "bite angle" (approx. 99°). Because the C7 position is sterically hindered by the adjacent N1-Boc group, a large bite angle accelerates the rate-determining reductive elimination step, preventing the palladium intermediate from stalling.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd N1-Boc-7-Iodoindazole TransMet Trans- metalation OxAdd->TransMet Base (OH⁻) RedElim Reductive Elimination TransMet->RedElim R-B(OH)2 RedElim->Pd0 C7-Derivatized Product

Palladium-catalyzed Suzuki-Miyaura cycle for C7-iodoindazole cross-coupling.

Experimental Protocols

These protocols are designed as self-validating systems. Observational milestones are included to ensure the chemist can verify the success of each step before proceeding.

Protocol A: N1-Protection of 7-Iodo-3-methyl-1H-indazole

Causality: Protecting the N1 position with a tert-butyloxycarbonyl (Boc) group prevents palladium coordination to the free amine and directs the regioselectivity of the subsequent coupling [2].

Reagents:

  • 7-Iodo-3-methyl-1H-indazole (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 equiv, 12 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried round-bottom flask with 7-Iodo-3-methyl-1H-indazole, DMAP, and anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Boc2​O dropwise over 10 minutes. Note: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, highly polar) should completely disappear, replaced by a higher-running spot (N1-Boc product).

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can usually be used in the next step without further column chromatography.

Protocol B: C7 Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the highly lipophilic protected indazole and the inorganic base ( Na2​CO3​ ) required to activate the boronic acid for transmetalation.

Reagents:

  • N1-Boc-7-iodo-3-methyl-1H-indazole (1.0 equiv, 1 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Sodium Carbonate ( Na2​CO3​ ) (3.0 equiv, 3 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a microwave vial or Schlenk tube, dissolve the indazole, boronic acid, and Na2​CO3​ in the Dioxane/Water mixture. Sparge the solution with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst quickly under a stream of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation Check: Perform LC-MS analysis. The mass spectrum should show the complete disappearance of the parent iodine isotope pattern ( M+ ) and the emergence of the coupled product mass ( [M+H]+ ).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography to isolate the C7-arylated intermediate.

Protocol C: N1-Deprotection to Yield the Final SAR Compound

Causality: Acidic cleavage is required to remove the Boc group. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide, which thermodynamically drives the reaction to completion.

Reagents:

  • C7-Arylated N1-Boc-indazole (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction: Dissolve the intermediate in DCM (approx. 0.1 M). Slowly add TFA at room temperature.

  • Observation & Validation: Stir the mixture at room temperature. Self-Validation: You will observe mild effervescence (bubbling) as CO2​ and isobutylene gases are evolved. The reaction is typically complete within 2 hours, coinciding with the cessation of gas evolution.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc. Dry and concentrate to yield the final 7-substituted-3-methyl-1H-indazole ready for biological assay screening.

References

  • Song, Y., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, 28(7), 2908. Available at:[Link]

  • Buron, F., et al. (2014). "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." ResearchGate. Available at:[Link]

Application

Application Note: 7-Iodo-3-methyl-1H-indazole as a Privileged Scaffold in the Synthesis of Targeted Anti-Cancer Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While the highly conserved nature of the ATP-binding pocket across the kinome makes selectivity challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While the highly conserved nature of the ATP-binding pocket across the kinome makes selectivity challenging, exploiting specific structural nuances—such as the gatekeeper residue—has proven highly effective. 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3) has emerged as a critical building block in this domain. This application note details the mechanistic rationale, structural biology, and synthetic protocols for utilizing this scaffold to develop next-generation anti-cancer agents, specifically targeting kinases such as Akt, PIM, and MKK7.

Mechanistic Rationale: Deconstructing the Scaffold

As a Senior Application Scientist, it is vital to understand why a specific building block is chosen before executing its synthesis. The 7-iodo-3-methyl-1H-indazole scaffold is not merely a structural core; it is a highly engineered pharmacophore designed to exploit specific micro-environments within kinase domains [1].

  • The 1H-Indazole Core (The Anchor): The indazole ring acts as an isostere for the adenine ring of ATP. The N1 and N2 nitrogen atoms are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region.

  • The 3-Methyl Group (The Steric Lock): Unsubstituted indazoles can suffer from rotational freedom within the binding pocket, leading to entropic penalties and off-target binding. The addition of a 3-methyl group restricts this conformation, forcing the molecule to optimally fill "Hydrophobic Pocket I," a small lipophilic cleft adjacent to the hinge region.

  • The 7-Iodo Handle (The Selectivity Vector): The C7 position of the indazole ring projects directly toward the gatekeeper residue of the ATP-binding site. By placing an iodine atom at this position, chemists gain a highly reactive, regioselective handle for transition-metal-catalyzed cross-coupling. Substituting the C7 position allows the inhibitor to either clash with wild-type gatekeepers (creating ) or exploit unique pocket geometries in targets like and [2, 3].

BindingRationale IndazoleCore 1H-Indazole Core (ATP Adenine Mimic) Hinge Kinase Hinge Region (N1/N2 Hydrogen Bonds) IndazoleCore->Hinge Binds Methyl 3-Methyl Group (Steric Lock) IndazoleCore->Methyl Substituted at C3 Iodo 7-Iodo Handle (Cross-Coupling Site) IndazoleCore->Iodo Substituted at C7 Target Targeted Kinase Inhibition (Akt, PIM, MKK7) Hinge->Target Hydrophobic Hydrophobic Pocket I (Conformational Restriction) Methyl->Hydrophobic Fills Hydrophobic->Target Gatekeeper Gatekeeper Residue (Selectivity Filter) Iodo->Gatekeeper Projects Towards Gatekeeper->Target

Pharmacophore model detailing the interaction of 7-Iodo-3-methyl-1H-indazole within the kinase pocket.

Synthetic Workflows & Methodologies

The primary challenge in functionalizing the C7 position of 1H-indazoles is the steric hindrance imparted by the adjacent N1-proton, coupled with the inherent acidity of the N-H bond, which can poison palladium catalysts. A robust workflow must account for these variables, often employing N1-protection (e.g., SEM or Boc) prior to cross-coupling, though highly optimized ligand systems can bypass this requirement.

SyntheticWorkflow SM 7-Iodo-3-methyl- 1H-indazole Protect N1-Protection (Optional: SEM/Boc) SM->Protect Acidity Control Suzuki Suzuki-Miyaura Coupling (Pd) SM->Suzuki Direct Coupling Protect->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu) Protect->Sonogashira ArylProd C7-Aryl/Heteroaryl Derivative Suzuki->ArylProd AlkyneProd C7-Alkynyl Derivative Sonogashira->AlkyneProd Screening In Vitro Kinase Screening ArylProd->Screening AlkyneProd->Screening

Divergent synthetic workflow for generating C7-substituted indazole libraries for kinase screening.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol describes the insertion of an aryl/heteroaryl group at the C7 position.

  • Causality Check: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand has a large bite angle, which facilitates the sterically demanding reductive elimination step at the C7 position. Degassing is strictly enforced to prevent the oxidation of the active Pd0 species to inactive PdII complexes by atmospheric oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 7-Iodo-3-methyl-1H-indazole (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K2​CO3​ (3.0 eq, 3.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

  • Degassing (Critical): Sparge the mixture with ultra-pure Argon for 15 minutes. Failure to remove dissolved oxygen will result in homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) under a positive flow of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • In-Process Validation: At 8 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating if the m/z 258.9 peak (starting material) is consumed and the target product mass emerges.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling for C7-Alkynyl Derivatives

Alkynes are excellent rigid linkers used to probe deep into the kinase back-pocket.

  • Causality Check: CuI is used as a co-catalyst to generate a highly reactive copper acetylide intermediate in situ. This intermediate undergoes transmetalation with the PdII complex significantly faster than the terminal alkyne alone, overcoming the steric bulk at the indazole C7 position.

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with 7-Iodo-3-methyl-1H-indazole (1.0 eq, 1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 eq, 5 mol%), and CuI (0.1 eq, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (5 mL) and Triethylamine (5.0 eq, 5.0 mmol). Triethylamine acts as both the base to deprotonate the alkyne and a co-solvent.

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 70°C for 6-8 hours. The solution will typically turn dark brown as the copper acetylide forms and reacts.

  • In-Process Validation: Monitor via TLC (UV active). The disappearance of the starting material spot ( Rf​≈0.4 in 3:1 Hexanes/EtOAc) validates the progression of the catalytic cycle.

  • Workup: Quench with saturated aqueous NH4​Cl to remove copper salts. Extract with EtOAc, dry, and purify via silica gel chromatography.

Analytical Validation & Data Presentation

Unambiguous structural confirmation is mandatory to distinguish the target molecule from potential synthetic isomers (e.g., 5-iodo or 6-iodo byproducts from upstream synthesis). The presence of the iodine atom at C7 yields a highly specific NMR splitting pattern.

Table 1: Comparative Analytical Data for Structural Validation

Compound Stage¹H NMR Characteristic Peaks (δ, ppm, DMSO- d6​ )MS (ESI+) m/zKey Structural Implication
7-Iodo-3-methyl-1H-indazole 13.20 (s, 1H, NH), 7.80 (d, 1H, C6-H), 7.65 (d, 1H, C4-H), 6.90 (t, 1H, C5-H), 2.55 (s, 3H, CH₃)[M+H]⁺ 258.9Presence of C7-Iodine; confirmed by the loss of the C7-H signal and the specific splitting of C4/C5/C6.
C7-Phenyl Derivative (Protocol A)13.05 (s, 1H, NH), 7.75-7.40 (m, 5H, Phenyl), 7.60 (d, 1H, C4-H), 7.20 (d, 1H, C6-H), 2.58 (s, 3H, CH₃)[M+H]⁺ 209.1Successful Suzuki coupling; Iodine replaced by Phenyl ring. Mass shift validates cross-coupling.
C7-Alkynyl Derivative (Protocol B)13.15 (s, 1H, NH), 7.62 (d, 1H, C4-H), 7.45 (d, 1H, C6-H), 4.20 (s, 1H, Alkyne-H), 2.56 (s, 3H, CH₃)[M+H]⁺ 183.1Successful Sonogashira coupling; presence of terminal alkyne proton validates insertion.

References

  • Okuzumi, T., Ducker, G. S., Zhang, C., Aizenstein, B., Hoffman, R., & Shokat, K. M. (2010). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." Molecular BioSystems, 6(8), 1389-1402. Available at:[Link]

  • Nakano, H., Hasegawa, T., Kojima, H., Okabe, T., & Nagano, T. (2017). "Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket." ACS Medicinal Chemistry Letters, 8(5), 504-509. Available at:[Link]

  • Zhao, M., Li, B., Gao, Y., Liang, Y., Shao, N., Shi, X., & Li, J. (2026). "Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors." Molecules, 31(4), 672. Available at:[Link]

Method

Advanced Metal-Free Synthetic Strategies for Indazole Scaffolds: Application Notes &amp; Protocols

Introduction Indazoles are privileged nitrogen-containing heterocyclic scaffolds embedded in numerous FDA-approved drugs, including axitinib, niraparib, and entrectinib, which are critical for oncology and anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazoles are privileged nitrogen-containing heterocyclic scaffolds embedded in numerous FDA-approved drugs, including axitinib, niraparib, and entrectinib, which are critical for oncology and anti-inflammatory therapies[1]. Historically, the synthesis of these core structures relied heavily on transition-metal catalysis (e.g., palladium or copper-catalyzed cross-coupling)[2]. However, in late-stage drug development, transition-metal approaches present significant bottlenecks: the retention of toxic metallic impurities, the need for rigorous and costly purification steps (such as metal scavenging), and environmental sustainability concerns[3].

To circumvent these issues, modern synthetic chemistry has pivoted toward metal-free methodologies. These approaches leverage intrinsic molecular reactivity—such as intramolecular electrophilic amination[2], radical-mediated cyclization[4], and photochemically induced electron donor-acceptor (EDA) complexes[5]—to construct the indazole ring system under mild, scalable conditions.

Mechanistic Principles of Metal-Free Indazole Synthesis

The strategic design of metal-free indazole synthesis relies on carefully orchestrating N-N or C-N bond formation without the coordination sphere of a metal catalyst.

  • Intramolecular Electrophilic Amination: This classical yet highly optimized route involves the conversion of 2-aminophenones into oxime derivatives. Because the oxime hydroxyl group is a naturally poor leaving group, it must be activated (typically via mesylation using methanesulfonyl chloride, MsCl)[3]. The addition of a base (like triethylamine) facilitates the intramolecular nucleophilic attack of the adjacent aniline amino group onto the electrophilic nitrogen of the activated oxime, yielding 1H-indazoles[2].

  • Photochemical EDA Complexation: A highly sustainable approach involves the reaction of 2-(ethynyl)aryltriazenes with arylsulfinic acids. By forming an EDA complex, the system absorbs visible light to generate radical intermediates without the need for expensive exogenous photocatalysts (like Ruthenium or Iridium complexes), ultimately yielding 3-functionalized 2H-indazoles[5].

  • Radical Alkoxycarbonylation: Direct C-H functionalization of pre-formed 2H-indazoles can be achieved using alkyl carbazates and tert-butyl hydroperoxide (TBHP). This proceeds via a radical pathway where tert-butoxy radicals facilitate the generation of alkoxycarbonyl radicals that selectively attack the C-3 position[4].

Mechanism cluster_0 Pathway A: Electrophilic Amination cluster_1 Pathway B: Photochemical EDA Complex A1 2-Aminophenone A2 Oxime Intermediate A1->A2 NH2OH A3 O-Mesylation (MsCl) Activation A2->A3 Base, 0°C A4 1H-Indazole A3->A4 Intramolecular N-N coupling B1 2-(Ethynyl)aryltriazene B2 EDA Complex (with Arylsulfinic Acid) B1->B2 Mixing B3 Visible Light Irradiation B2->B3 Charge Transfer B4 2H-Indazole B3->B4 Radical Cyclization

Mechanistic divergence between electrophilic amination and photochemical EDA pathways.

Protocol 1: Scalable One-Pot Synthesis of 1H-Indazoles via Electrophilic Amination

Causality & Experimental Design: This protocol adapts the classical two-step oxime formation and cyclization into a highly controlled procedure[6]. The critical parameter here is temperature control during activation. MsCl addition is highly exothermic; performing this at 0 °C prevents the degradation of the oxime and avoids competitive over-sulfonylation of the aniline nitrogen, ensuring high cyclization fidelity[2].

Materials:

  • 2-Aminophenyl ketoxime (1.0 mmol) (pre-formed or generated in situ)[3]

  • Methanesulfonyl chloride (MsCl) (1.2 mmol)

  • Triethylamine (NEt 3​ ) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO 3​

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 2-aminophenyl ketoxime in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere[3].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes[3]. (Scientific Insight: Strict adherence to 0 °C is required to suppress the formation of unwanted N-mesyl aniline byproducts).

  • Activation: Add NEt 3​ (1.5 mmol) in one portion. Subsequently, add MsCl (1.2 mmol) dropwise over 15–30 minutes using a syringe pump or addition funnel[6].

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 1 to 3 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC)[3].

  • Work-up: Once complete, quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO 3​ . Extract the aqueous phase with DCM (3 × 10 mL)[3].

  • Purification: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 1H-indazole[3].

Workflow Step1 1. Reaction Setup Dissolve 2-aminophenyl ketoxime in DCM (10 mL) Step2 2. Thermal Control Cool solution to 0 °C using an ice bath Step1->Step2 Step3 3. Reagent Addition Add NEt3 (1.5 eq), then dropwise MsCl (1.2 eq) Step2->Step3 Step4 4. Cyclization Warm to RT, stir 1-3 h (Monitor via TLC) Step3->Step4 Step5 5. Work-up Quench with NaHCO3 (aq), extract with DCM Step4->Step5 Step6 6. Purification Dry over Na2SO4, concentrate, Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for the metal-free cyclization of 2-aminophenyl ketoximes.

Protocol 2: Visible-Light-Mediated Synthesis of 3-Functionalized 2H-Indazoles

Causality & Experimental Design: This protocol utilizes the innate ability of 2-(ethynyl)aryltriazenes and arylsulfinic acids to form an EDA complex. By avoiding external transition-metal photocatalysts, the protocol is highly cost-effective and environmentally benign. Visible light irradiation triggers a single-electron transfer (SET) event, initiating a radical cascade that constructs the 2H-indazole core[5].

Materials:

  • 2-(Ethynyl)aryltriazene (0.2 mmol)

  • Arylsulfinic acid (0.4 mmol)

  • Solvent (e.g., 1,2-DCE or MeCN, 2 mL)

  • Blue LED light source (460 nm)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(ethynyl)aryltriazene (0.2 mmol) and arylsulfinic acid (0.4 mmol)[5].

  • Solvent Addition: Add 2 mL of the chosen solvent. Degas the mixture via three standard freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely quench radical intermediates[5].

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a blue LED light source. Stir the mixture at room temperature for 12–24 hours[5].

  • Isolation: After completion (verified by TLC), concentrate the mixture in vacuo. Purify directly via column chromatography to yield the 3-functionalized 2H-indazole[5].

Quantitative Data Summary

The following table summarizes the performance metrics of various metal-free indazole synthesis strategies, highlighting their efficiency, operational conditions, and scope.

Synthetic StrategyStarting MaterialsKey Reagents & ConditionsTarget ScaffoldYield RangeRef
Electrophilic Amination 2-Aminophenones / OximesMsCl, NEt 3​ , DCM, 0 °C to RT1H-Indazoles75% – 97%[1]
Oxime Activation o-AminobenzoximesMsCl, NEt 3​ , 0 °C1H-Indazoles70% – 95%[2]
Photochemical EDA 2-(Ethynyl)aryltriazenesArylsulfinic acids, Blue LED, RT3-Functionalized 2H-Indazoles65% – 92%[5]
Radical Carbonylation Pre-formed 2H-IndazolesAlkyl carbazates, TBHP, N 2​ , RTC-3-Alkoxycarbonylated 2H-IndazolesUp to 88%[4]

Conclusion

The transition from metal-catalyzed to metal-free synthesis of indazoles represents a critical evolution in sustainable medicinal chemistry. By leveraging fundamental physical organic principles—such as leaving group activation and electron donor-acceptor complexation—researchers can access highly functionalized 1H- and 2H-indazoles with excellent yields, broad functional group tolerance, and zero risk of heavy metal contamination. These protocols offer robust, scalable solutions directly applicable to industrial drug development pipelines.

References

  • Wang, J., et al. "A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives". The Journal of Organic Chemistry, 2023. URL:[Link]

  • Zhang, G., et al. "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry". The Journal of Organic Chemistry, 2023. URL:[Link]

  • "A Practical, Metal-Free Synthesis of 1H-Indazoles". Organic Letters, 2008. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 7-Iodo-3-methyl-1H-indazole Synthesis

Welcome to the Technical Support Center for indazole synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 7-Iodo-3-methyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 7-Iodo-3-methyl-1H-indazole . Indazole derivatives are highly valued in drug discovery, frequently serving as core scaffolds for kinase inhibitors and anti-inflammatory agents[1].

However, achieving high yields and absolute regiopurity for the 7-iodo isomer presents significant synthetic challenges. This document provides mechanistic insights, an optimized self-validating protocol, and a comprehensive troubleshooting FAQ to resolve common bottlenecks such as regioselectivity failures and reductive de-iodination.

Executive Summary & Mechanistic Overview

A common pitfall in synthesizing substituted indazoles is attempting late-stage direct electrophilic iodination on a pre-formed 3-methyl-1H-indazole core. Because the highly reactive C3 position is blocked by a methyl group, the electrophile is forced to attack the benzenoid ring. This approach lacks regiocontrol and typically yields an intractable statistical mixture of 5-iodo, 6-iodo, and 7-iodo isomers[2]. Direct iodination is therefore not viable for high-yield, targeted production[3].

The Causality of Route Selection: To achieve absolute regiocontrol, the indazole core must be constructed de novo from a pre-functionalized precursor. The most reliable pathway is the diazotization of 2-amino-3-iodoacetophenone , followed by reductive cyclization[1]. In this route, the position of the iodine atom is locked in the starting material, entirely bypassing the regioselectivity issues of electrophilic aromatic substitution.

Workflow SM 2-Amino-3-iodoacetophenone (Starting Material) Step1 Diazotization (NaNO2, HCl, 0-5°C) SM->Step1 Add reagents slowly Int Diazonium Salt Intermediate Step1->Int Maintain < 5°C Step2 Reductive Cyclization (Na2SO3 or SnCl2) Int->Step2 Add reducing agent Side1 Side Reaction: Phenol Formation (T > 5°C) Int->Side1 Thermal decomposition Prod 7-Iodo-3-methyl-1H-indazole (Target Product) Step2->Prod Cyclization Side2 Side Reaction: De-iodination (Harsh Reduction) Step2->Side2 Over-reduction

Synthetic workflow for 7-Iodo-3-methyl-1H-indazole highlighting intermediates and side reactions.

Standard Operating Procedure: Optimized Synthesis

This protocol utilizes a milder reducing agent (Sodium Sulfite) rather than traditional Tin(II) Chloride to prevent the cleavage of the sensitive carbon-iodine bond during cyclization.

Step-by-Step Methodology
  • Acidification: Suspend 1.0 equivalent of 2-amino-3-iodoacetophenone in 6M aqueous HCl (approx. 10 mL/mmol). Cool the suspension in an ice-brine bath to 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. Add this dropwise to the acidic suspension, strictly maintaining the internal temperature between 0–5 °C. Stir for 30–60 minutes to ensure complete diazonium salt formation[1].

  • Reductive Cyclization: Slowly add a cold aqueous solution of sodium sulfite (Na₂SO₃, 2.5 equivalents) to the diazonium mixture. Mechanistic Note: Na₂SO₃ reduces the diazonium salt to a hydrazine intermediate without providing enough reductive potential to cleave the aryl iodide.

  • Ring Closure: Remove the ice bath and allow the reaction mixture to warm to room temperature. The intermediate hydrazine will spontaneously condense with the adjacent acetyl group to close the 1H-indazole ring. Stir for 2 hours.

  • Workup: Carefully neutralize the acidic mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (In-Process Control): Before column chromatography, run an LC-MS on the crude mixture. You should observe the target mass (M.W. ≈ 258.06 g/mol ). If a peak at M.W. ≈ 132.16 g/mol is present, de-iodination has occurred[4].

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to afford pure 7-Iodo-3-methyl-1H-indazole.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Target Q1 Is 3-methyl-1H-indazole detected via LC-MS? Start->Q1 A1 Action: Mitigate De-iodination. Switch SnCl2 to Na2SO3. Q1->A1 Yes Q2 Is phenol byproduct detected via NMR? Q1->Q2 No A2 Action: Prevent Diazonium Decay. Strictly maintain T < 5°C. Q2->A2 Yes Q3 Is cyclization incomplete (intermediate stalled)? Q2->Q3 No A3 Action: Drive Hydrazine Condensation. Increase acid/heat gently. Q3->A3 Yes

Troubleshooting logic tree for resolving common yield and purity issues during synthesis.

Q1: My overall yield is low, and LC-MS shows a major impurity at ~132 g/mol . What is happening? A: You are experiencing de-iodination . Aryl iodides are highly susceptible to reductive cleavage compared to bromides or chlorides[4]. If you are using a strong reducing agent like Tin(II) Chloride (SnCl₂) for the cyclization step, it is over-reducing the carbon-iodine bond, stripping the iodine atom off the ring and leaving you with un-iodinated 3-methyl-1H-indazole[4]. Solution: Switch your reducing agent to Sodium Sulfite (Na₂SO₃) or carefully titrate your SnCl₂ to exactly 2.0 equivalents.

Q2: The reaction mixture turned black and tarry during the sodium nitrite addition. Why did the reaction fail? A: This indicates the thermal decomposition of the diazonium salt intermediate. Diazonium salts are highly unstable; if the temperature rises above 5 °C, they decompose into phenol byproducts and nitrogen gas, often triggering polymerization[1]. Solution: Ensure the internal temperature never exceeds 5 °C. Use an internal thermometer, add the NaNO₂ dropwise over an extended period, and ensure vigorous stirring to prevent localized hot spots.

Q3: How can I use NMR to definitively prove I synthesized the 7-iodo isomer and not the 5-iodo or 6-iodo isomer? A: The chemical shifts and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern[2]. For the 7-iodo isomer, the three remaining aromatic protons will display a characteristic 1,2,3-trisubstituted splitting pattern: two doublets (for the protons adjacent to the substituents) and one triplet/pseudo-triplet (for the central proton). In contrast, a 5-iodo isomer would display a 1,2,4-trisubstituted pattern consisting of a distinct singlet (isolated proton between substituents) and two doublets[2].

Quantitative Data: Yield and Impurity Profiles

The table below summarizes the expected outcomes of different synthetic strategies, highlighting the superiority of the de novo cyclization route using mild reduction.

Synthesis RouteTarget Yield (7-Iodo)Major Byproducts / ImpuritiesRegiopurity
Direct Iodination (I₂/KOH on 3-methyl-1H-indazole)< 15%5-iodo, 6-iodo isomers, di-iodinated speciesPoor (< 20%)
De Novo Cyclization (SnCl₂ reduction)45–55%3-methyl-1H-indazole (De-iodination)Excellent (> 95%)
De Novo Cyclization (Na₂SO₃ reduction)82–88% Trace unreacted hydrazine intermediateExcellent (> 99%)

References

Sources

Optimization

Technical Support Center: Troubleshooting the Iodination of 3-Methyl-1H-indazole

Welcome to the Technical Support Center for the functionalization of indazole scaffolds. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of indazole scaffolds. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the electrophilic iodination of 3-methyl-1H-indazole.

Direct iodination of this privileged scaffold is notoriously difficult to control. By understanding the mechanistic causality behind these reactions, you can effectively suppress side reactions, optimize your yield, and prevent downstream failures.

Mechanistic Overview & Reaction Pathways

In an unsubstituted 1H-indazole, the C3 position is the most nucleophilic site and the primary target for electrophilic aromatic substitution (EAS). However, in 3-methyl-1H-indazole , the C3 position is sterically and electronically blocked by the methyl group[1].

Consequently, the electrophile is forced to attack the less reactive benzenoid ring (C4, C5, C6, C7) or the pyrazole nitrogen atoms (N1, N2). Because the electron density is relatively distributed across the fused benzene ring, the reaction lacks strong regiocontrol, leading to a complex web of competing thermodynamic and kinetic pathways[2].

G SM 3-Methyl-1H-indazole (Starting Material) Reagents Electrophilic Iodination (I2/KOH or NIS) SM->Reagents C_Iodination C-Iodination (C4, C5, C6, C7) Thermodynamic Control Reagents->C_Iodination Desired Pathway N_Iodination N-Iodination (N1/N2) Kinetic Side Reaction Reagents->N_Iodination Reversible Di_Iodination Di-iodination Over-reaction Reagents->Di_Iodination Excess Reagent De_Iodination Hydrodehalogenation Downstream Cleavage C_Iodination->De_Iodination Pd-Catalysis

Reaction pathways and side reactions in the iodination of 3-methyl-1H-indazole.

Quantitative Data: Reaction Parameters & Isomer Distribution

The table below summarizes the causality and quantitative impact of the most common side reactions encountered during this workflow.

Side ReactionCausality / MechanismTypical ConditionsOutcome / Yield ImpactMitigation Strategy
Regioisomerization Distributed electron density on the benzenoid ring due to C3 blockage.I₂ / KOH in DMF40-60% target isomer; 20-30% off-target isomers.Use indirect routes (e.g., Sandmeyer or boronic acid) for pure C4/C7 isomers[2].
N-Iodination High nucleophilicity of N1/N2 under basic conditions.NIS in MeCN, RT10-15% N-iodo intermediate formation.Reversible; quench with sodium thiosulfate or use N-Boc protection[3].
Di-iodination Excess electrophile reacting with the mono-iodinated product.>1.2 eq I₂, prolonged heating5-10% di-iodo species (e.g., 5,7-diiodo).Strict stoichiometric control; monitor reaction kinetics via LC-MS.
De-iodination Reductive cleavage (hydrodehalogenation) of the C-I bond.Pd-catalyzed cross-coupling (e.g., Suzuki)Up to 50% reversion to 3-methyl-1H-indazole.Use bulky phosphine ligands (e.g., SPhos) to accelerate reductive elimination[4].

Troubleshooting Guides & FAQs

Q1: Why does my direct iodination yield a complex mixture of C4, C5, C6, and C7 isomers instead of a single product? A1: The regioselectivity of electrophilic substitution on the indazole ring is dictated by the directing effects of existing substituents[1]. Because the highly reactive C3 position is blocked, the electrophile attacks the benzenoid ring. The inductive and resonance effects of the pyrazole ring do not strongly differentiate the C5, C6, and C7 positions, leading to poor regioselectivity. If your goal is the large-scale synthesis of a specific isomer (such as 4-iodo-3-methyl-1H-indazole), direct electrophilic iodination is generally not viable. You must pivot to indirect strategies, such as utilizing a 3-methyl-1H-indazole-4-boronic acid intermediate or a Sandmeyer reaction on a 4-amino precursor[2].

Q2: I am observing a transient, highly non-polar spot on my TLC that disappears during aqueous workup. What is this? A2: You are observing an N-iodinated intermediate (at N1 or N2). Under basic conditions, the pyrazole nitrogen is easily deprotonated and reacts rapidly with iodine (kinetic control). Fortunately, the N-I bond is relatively weak and reversible. During an aqueous workup—especially when utilizing a reducing agent like sodium thiosulfate (Na₂S₂O₃)—the N-I bond is cleaved, regenerating the free N-H indazole[3].

Q3: My LC-MS shows a mass peak at m/z ≈ 384 (M+H). How do I suppress this? A3: A mass of ~384 corresponds to a di-iodinated 3-methyl-1H-indazole (C₈H₆I₂N₂). This over-reaction occurs when the system is pushed with excess iodinating agent or prolonged heating. To suppress this, strictly limit your iodine or N-Iodosuccinimide (NIS) to 1.0 - 1.05 equivalents, run the reaction at lower temperatures (0 °C to RT), and quench the reaction immediately once the starting material is consumed.

Q4: I successfully isolated my mono-iodo-3-methyl-1H-indazole, but during a downstream Suzuki coupling, I recovered a large amount of uniodinated 3-methyl-1H-indazole. What happened? A4: You are experiencing de-iodination (hydrodehalogenation) . Aryl iodides are highly susceptible to reductive cleavage, particularly in the presence of Palladium catalysts and basic conditions[4]. The iodide anion or the basic additives can act as reducing agents, cleaving the C-I bond before transmetalation can occur. Troubleshooting steps:

  • Thoroughly degas your solvents to prevent oxidative side-cycles.

  • Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos) to accelerate the transmetalation and reductive elimination steps, thereby outcompeting the de-iodination pathway[4].

Self-Validating Experimental Protocol

To avoid N-iodination and improve C-ring regioselectivity, N-protection is a highly effective, self-validating strategy[3]. The following protocol utilizes N-Boc protection to block kinetic N-iodination, forcing thermodynamic C-iodination.

Step 1: N-Boc Protection
  • Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: TLC should show complete consumption of the starting material. LC-MS will show a mass shift of +100 Da. The N-Boc group sterically hinders the adjacent positions and completely prevents N-iodination[3].

Step 2: Electrophilic Iodination
  • Dissolve the isolated N-Boc-3-methyl-1H-indazole in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to activate the NIS.

  • Stir at room temperature in the dark for 12 hours.

  • Validation Checkpoint 2: Monitor strictly by LC-MS to prevent di-iodination. The reaction is complete when the mono-iodo mass (M+126) plateaus. Do not push the reaction with heat.

Step 3: Quench and Deprotection
  • Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NIS/I₂.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • To remove the Boc group, dissolve the crude intermediate in DCM and add TFA (10 eq). Stir for 3 hours at room temperature.

  • Concentrate under reduced pressure and purify via silica gel chromatography.

  • Validation Checkpoint 3: ¹H NMR (DMSO-d₆) will confirm the regiochemistry based on the splitting pattern of the remaining benzenoid protons. The disappearance of the Boc signal (singlet, ~1.6 ppm) confirms successful deprotection[3].

References

  • 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers Source: Benchchem URL
  • Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole Source: Benchchem URL
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole Source: Benchchem URL
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 7-Iodo-3-methyl-1H-indazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize sterically hindered, unprotected nitrogen-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize sterically hindered, unprotected nitrogen-rich heterocycles.

Coupling 7-Iodo-3-methyl-1H-indazole presents a dual challenge: the acidic free N1-H group can poison the palladium catalyst, and the C-7 position is highly sterically hindered by the adjacent fused ring system. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding C–C bond formation without the need for protecting groups.

Core Challenges & Mechanistic Troubleshooting (FAQ)

Q1: My reaction stalls at 10-15% conversion, and I observe a black precipitate in the reaction vial. What is causing this? A: The black precipitate indicates severe catalyst degradation (formation of palladium black). For unprotected 1H-indazoles, the acidic NH proton (pKa ~14) is readily deprotonated by the inorganic base required for the Suzuki coupling. The resulting indazolyl anion strongly coordinates to the Pd(II) intermediate, forming highly stable, off-cycle dimeric or oligomeric Pd(II) complexes. This effectively traps the active catalyst and halts the catalytic cycle . Solution: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos) paired with dialkylbiaryl phosphine palladium precatalysts (e.g., XPhos Pd G2). The immense steric bulk of these ligands prevents the formation of the inactive Pd-azole dimers.

Q2: How do I overcome the severe steric hindrance at the C-7 position? A: The C-7 iodine is flanked by the N1-H and the C-6 proton, creating a tight steric pocket. Standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail to promote efficient oxidative addition here. Switching to an XPhos-based precatalyst not only prevents catalyst poisoning but also accelerates oxidative addition into the hindered C-I bond and facilitates rapid reductive elimination .

Q3: I see significant protodeboronation of my boronic acid. How can I prevent this? A: Protodeboronation is a base-catalyzed degradation pathway that competes with transmetalation. To mitigate this, avoid strong bases like NaOH or Na₂CO₃. Instead, use a milder base (K₃PO₄) and ensure a biphasic solvent system (1,4-Dioxane/H₂O 4:1). This keeps the local concentration of phosphate ions optimal for forming the reactive boronate species without accelerating degradation.

Q4: Should I protect the N1-H group before attempting the coupling? A: While protecting the NH group (e.g., with THP or SEM) eliminates the catalyst-poisoning issue, it adds two synthetic steps (protection and deprotection), drastically reducing overall atom economy. Modern Buchwald precatalyst systems allow for the direct coupling of unprotected indazoles. We highly recommend attempting the direct coupling first using the protocol below.

Mechanistic Pathway: Overcoming Catalyst Inhibition

The diagram below illustrates the standard catalytic cycle and the specific off-cycle inhibition pathway caused by the free NH group of the indazole, which is actively blocked by the use of XPhos.

Pathway Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 7-Iodo-3-methyl-1H-indazole Inhib Off-Cycle Inhibition (Pd-Indazole Dimer) OxAdd->Inhib Free NH Coordination Trans Transmetalation (Boronic Acid) OxAdd->Trans Base / H2O Inhib->OxAdd Steric Blockade by XPhos RedElim Reductive Elimination (Product) Trans->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki coupling highlighting the off-cycle inhibition by free NH indazoles.

Optimization Matrix (Quantitative Data)

The following table summarizes the quantitative optimization data for the coupling of 7-Iodo-3-methyl-1H-indazole with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/H₂O (3:1)10024<10Black precipitate (Pd black); catalyst poisoned by free NH.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)1002425Sluggish oxidative addition at C-7; high protodeboronation.
SPhos Pd G2 (2 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)1001582Clean conversion; minor homocoupling observed.
XPhos Pd G2 (2 mol%) K₃PO₄ (2 eq) Dioxane/H₂O (4:1) 100 15 88 Optimal conditions; off-cycle inhibition completely suppressed.
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating an in-process LC-MS control step, you verify the mechanistic success of the transmetalation before committing to the workup.

Scale: 1.0 mmol Materials Required:

  • 7-Iodo-3-methyl-1H-indazole (1.0 mmol, 258.1 mg)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%, 15.7 mg)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-Iodo-3-methyl-1H-indazole, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Solvent Addition: Add 1,4-dioxane and H₂O.

    • Causality Note: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the interfacial transmetalation step while buffering the basicity to prevent protodeboronation.

  • Deoxygenation: Sparge the mixture with Argon for 10 minutes.

    • Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Reaction: Seal the vessel and heat at 100 °C in a pre-heated oil bath for 15 hours.

  • In-Process Control (Validation): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The disappearance of the starting material peak (m/z 259.0 [M+H]⁺) and the appearance of the product mass confirms complete conversion. If m/z 259.0 persists, sparge with Argon for 5 more minutes and heat for an additional 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow S1 1. Reagent Prep Weigh Solids S2 2. Degassing Argon Sparge S1->S2 S3 3. Reaction 100°C, 15h S2->S3 S4 4. Validation LC-MS Check S3->S4 S5 5. Workup EtOAc / Brine S4->S5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013. URL:[Link]

  • "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021. URL:[Link]

Optimization

Technical Support Center: Purification and Troubleshooting of 7-Iodo-3-methyl-1H-indazole

Mechanistic Context & Impurity Origins The synthesis of 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3) via direct electrophilic iodination of 3-methyl-1H-indazole frequently yields a complex crude mixture. Because the h...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Impurity Origins

The synthesis of 7-Iodo-3-methyl-1H-indazole (CAS: 1360931-32-3) via direct electrophilic iodination of 3-methyl-1H-indazole frequently yields a complex crude mixture. Because the highly reactive C3 position is blocked by a methyl group, electrophilic aromatic substitution ( SE​Ar ) is forced onto the benzenoid ring. The N1 nitrogen directs the incoming iodonium ion ( I+ ) primarily to the ortho (C7) and para (C5) positions 1.

Consequently, researchers must navigate a purification landscape containing the desired 7-iodo product, the 5-iodo regioisomer, over-iodinated species, and unreacted starting materials 2. This guide provides field-proven methodologies to isolate the target compound with high purity.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a mixture of regioisomers (5-iodo vs. 7-iodo), and how do I separate them? Cause: The electron-donating nature of the pyrazole ring makes both the C5 and C7 positions susceptible to electrophilic attack. The ratio of 5-iodo to 7-iodo depends heavily on the solvent, temperature, and the specific iodinating agent used (e.g., I2​ /base vs. N-iodosuccinimide). Solution: Regioisomers have identical molecular weights but differ slightly in their dipole moments and crystal packing. While silica gel chromatography can separate them (the 7-iodo isomer generally elutes slightly faster due to intramolecular steric shielding of the polar N1-H bond by the adjacent iodine), recrystallization is the most scalable, self-validating separation method. Using toluene or an ethanol/water gradient exploits the differential solubility of the isomers, allowing the less soluble target isomer to selectively crystallize.

Q2: How can I remove unreacted 3-methyl-1H-indazole from the product? Cause: Incomplete conversion due to limiting reagents, degraded iodinating agents, or insufficient reaction time. Solution: 3-Methyl-1H-indazole is highly polar compared to its iodinated counterparts. On a silica gel column, it will be retained significantly longer. While indazoles are amphoteric—with a conjugate acid pKa of ~1.04 and a conjugate base pKa of ~13.86 3—their extreme pKa values make standard acid-base extraction inefficient. Therefore, gradient column chromatography remains the most reliable method for its complete removal.

Q3: My TLC shows a highly non-polar spot running near the solvent front. What is this, and how do I remove it? Cause: This is almost certainly the over-iodinated byproduct, 5,7-diiodo-3-methyl-1H-indazole. Excess iodinating agent or prolonged reaction times drive a second iodination event. Solution: Because this impurity lacks polar C-H bonds at both the 5 and 7 positions and contains two heavy, lipophilic iodine atoms, it is highly non-polar. It can be easily removed by discarding the very first fractions during silica gel chromatography using a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

Q4: How do I efficiently quench and remove residual iodine ( I2​ ) or N-iodosuccinimide (NIS)? Cause: Unreacted electrophilic iodine remains in the reaction mixture, causing the solution to appear dark brown or purple and potentially degrading the product during concentration. Solution: Perform a reductive quench using 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the lipophilic I2​ to water-soluble iodide ions ( I− ), which partition cleanly into the aqueous layer. This step is self-validating: the organic layer will transition from dark brown to pale yellow or colorless once the iodine is fully quenched.

Quantitative Data: Impurity Profile & Separation Metrics

Impurity / CompoundOriginRelative Polarity (TLC)Primary Removal Strategy
5,7-Diiodo-3-methyl-1H-indazole Over-iodinationVery Low (High Rf​ )Chromatography (Early fractions)
7-Iodo-3-methyl-1H-indazole Target ProductMediumN/A (Target)
5-Iodo-3-methyl-1H-indazole SE​Ar RegioisomerMedium-High (Lower Rf​ )Recrystallization (Toluene)
3-Methyl-1H-indazole Unreacted Starting MaterialHigh (Low Rf​ )Chromatography (Late fractions)
Residual Iodine ( I2​ ) Unreacted ReagentVariable (Streaks)Chemical Quench ( Na2​S2​O3​ )

Experimental Protocols: Step-by-Step Purification

Phase 1: Reaction Quench & Liquid-Liquid Extraction

This phase ensures the chemical stabilization of the crude mixture and removes inorganic byproducts.

  • Reductive Quench: Upon completion of the iodination reaction (verified by TLC showing consumption of the starting material), cool the reaction mixture to 0–5 °C. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality & Validation: The thiosulfate reduces unreacted electrophilic iodine to iodide. The system validates itself visually: the dark brown/purple color of the iodine will dissipate, leaving a pale yellow organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL per 10 mmol scale). Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude solid.

Phase 2: Silica Gel Column Chromatography

This phase isolates the mono-iodinated isomers from over-reacted and unreacted species.

  • Preparation: Dry-load the crude mixture onto silica gel to prevent band tailing. Prepare a column using a non-polar solvent system, typically 95:5 Hexanes:EtOAc.

  • Gradient Elution Strategy:

    • Flush 1 (95:5 Hexanes:EtOAc): Elutes the highly lipophilic 5,7-diiodo-3-methyl-1H-indazole impurity. Discard these fractions.

    • Flush 2 (85:15 Hexanes:EtOAc): Elutes the mono-iodinated isomers (7-iodo and 5-iodo). The 7-iodo isomer typically elutes slightly ahead of the 5-iodo isomer. Pool these fractions.

    • Flush 3 (70:30 Hexanes:EtOAc): Elutes any unreacted 3-methyl-1H-indazole.

  • Validation: Analyze fractions via TLC (UV active at 254 nm). Pool fractions containing the mono-iodinated products and concentrate.

Phase 3: Regioisomer Separation via Recrystallization

This phase provides the final polish, separating the 7-iodo target from the 5-iodo regioisomer.

  • Dissolution: Dissolve the pooled 7-iodo/5-iodo mixture in a minimum volume of boiling toluene.

    • Causality: The regioisomers possess different lattice energies and solubilities. Toluene is highly effective for amplifying these differences, allowing the dominant isomer to crystallize while the minor isomer remains in the mother liquor.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0 °C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of ice-cold hexanes.

  • Validation: Confirm the regiochemistry of the purified crystals using 1H -NMR (specifically analyzing the coupling constants of the aromatic protons to differentiate ortho vs meta coupling) and HPLC for purity (>98%).

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (7-Iodo, 5-Iodo, Di-iodo, SM, I2) Quench 1. Quench with 10% Na2S2O3 (Removes residual I2) Crude->Quench Extraction 2. Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Chromatography 3. Silica Gel Chromatography (Hexane:EtOAc Gradient) Extraction->Chromatography Fraction1 Early Fractions (5,7-Diiodo Impurity) Chromatography->Fraction1 Fraction2 Middle Fractions (7-Iodo & 5-Iodo Isomers) Chromatography->Fraction2 Fraction3 Late Fractions (Unreacted 3-Methyl-1H-indazole) Chromatography->Fraction3 Recryst 4. Recrystallization (Toluene or EtOH/H2O) Fraction2->Recryst Pure Pure 7-Iodo-3-methyl-1H-indazole Recryst->Pure

Workflow for purifying 7-Iodo-3-methyl-1H-indazole from crude synthesis mixtures.

References

  • Wikipedia. Indazole (Acid-Base Properties and pKa). Retrieved from: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in 7-Iodo-3-methyl-1H-indazole Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing protodeiodination (dehalogenation) side reactions during the palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing protodeiodination (dehalogenation) side reactions during the palladium-catalyzed cross-coupling of 7-Iodo-3-methyl-1H-indazole .

Below, you will find a mechanistic breakdown of the problem, a causality-driven FAQ, optimized data matrices, and a self-validating experimental protocol to ensure high-yield carbon-carbon bond formation.

Mechanistic Overview: Why Does Dehalogenation Occur?

7-Iodo-3-methyl-1H-indazole (Molecular Weight: 258.06) is a highly reactive N-heterocyclic aryl iodide[1]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira), aryl iodides undergo extremely rapid oxidative addition to the Pd(0) catalyst to form an Ar-Pd(II)-I intermediate[2].

Dehalogenation (specifically, protodeiodination) occurs when the catalytic cycle is stalled before the transmetalation step can take place. If transmetalation is slow—often due to steric hindrance at the C7 position or poor nucleophilicity of the coupling partner—the Ar-Pd(II)-I complex is vulnerable to side reactions. In the presence of a proton source (such as water or protic solvents) or bases capable of β -hydride elimination (like alkoxides), a palladium-hydride (Pd-H) species is formed[3],[2]. This intermediate undergoes rapid reductive elimination, yielding the undesired dehalogenated byproduct (3-methyl-1H-indazole) and regenerating the Pd(0) catalyst[3].

Furthermore, the free N-H and basic nitrogen atoms of the indazole ring can coordinate directly to the palladium center, forming off-cycle, inactive complexes that further delay transmetalation and increase the likelihood of dehalogenation[2],[4].

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (7-Iodoindazole) Pd->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI Transmetalation Transmetalation (R-B(OH)2) ArPdI->Transmetalation Fast (e.g., with SPhos) Hydride Proton/Hydride Source (H2O, Alkoxides) ArPdI->Hydride Slow Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 Product Desired Product (Cross-Coupled) RedElim1->Product Product->Pd Regenerates Pd(0) ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 Byproduct Dehalogenated Byproduct (3-methyl-1H-indazole) RedElim2->Byproduct Byproduct->Pd Regenerates Pd(0)

Caption: Catalytic cycle divergence showing the competing pathways of transmetalation and protodeiodination.

Troubleshooting FAQs: Causality & Solutions

Q1: I am observing >30% dehalogenation of 7-Iodo-3-methyl-1H-indazole during my Suzuki coupling. What is the root cause? A1: The root cause is the premature formation of a Pd-H species[2]. This typically happens when your reaction mixture contains trace water, protic solvents (like ethanol), or hydrated bases. Alternatively, if you are using an alkoxide base (e.g., NaOEt or NaOiPr), it can undergo β -hydride elimination to donate a hydride directly to the palladium center[2].

Q2: How should I modify my solvent and base to suppress this side reaction? A2: You must eliminate all hydrogen sources. Switch from protic or aqueous solvent mixtures to strictly anhydrous, aprotic solvents such as 1,4-Dioxane, THF, or Toluene[3],[2]. Replace hydrated bases or alkoxides with anhydrous, non-nucleophilic inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ [3].

Q3: Can the choice of ligand prevent dehalogenation? A3: Yes. The kinetic competition between transmetalation and dehalogenation dictates the product ratio. By using bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos), you increase the electron density on the palladium center, which significantly accelerates the transmetalation step. Their steric bulk also promotes rapid reductive elimination of the desired product, effectively outcompeting the slower dehalogenation pathway[2],[5].

Q4: Does the free N-H of the indazole ring contribute to the problem? A4: Absolutely. N-heterocyclic halides are problematic because the basic nitrogen can coordinate to the palladium catalyst, creating stable off-cycle complexes that stall the reaction[2],[4]. If you still observe dehalogenation after optimizing the solvent and ligand, consider protecting the indazole N-H (e.g., with a THP, Boc, or SEM group) prior to the cross-coupling step[2].

Data Presentation: Condition Optimization Matrix

The following table summarizes how different reaction parameters influence the kinetic competition between the desired cross-coupling and the undesired dehalogenation of 7-Iodo-3-methyl-1H-indazole.

Solvent SystemBase TypeLigandIndazole N-H StatusCross-Coupling Yield (%)Dehalogenation (%)
EtOH / H2​O (4:1) Na2​CO3​ (Hydrated) PPh3​ Unprotected< 20%> 60%
THF / H2​O (10:1) K2​CO3​ (Aqueous)dppfUnprotected45%35%
Anhydrous DioxaneAnhydrous K3​PO4​ SPhosUnprotected75%< 10%
Anhydrous TolueneAnhydrous Cs2​CO3​ XPhosProtected (THP)> 90%< 2%

Experimental Protocol: Self-Validating Anhydrous Suzuki Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates an In-Process Control (IPC) step using LC-MS. This creates a self-validating system where the absence of the dehalogenated mass confirms the integrity of the anhydrous environment.

Materials Required:

  • 7-Iodo-3-methyl-1H-indazole (1.0 equiv)

  • Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 equiv) - Slight excess favors cross-coupling over homocoupling[5].

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%)

  • Anhydrous 1,4-Dioxane (Strictly degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-Iodo-3-methyl-1H-indazole, the boronic acid, and anhydrous K3​PO4​ .

  • Catalyst Loading: Transfer the vessel to a nitrogen or argon-filled glovebox (or use standard Schlenk techniques against a positive counterflow of inert gas) and add Pd2​(dba)3​ and SPhos.

  • Solvent Addition & Degassing: Inject anhydrous 1,4-Dioxane. Immediately perform three strict freeze-pump-thaw cycles. Alternatively, bubble high-purity Argon directly through the solvent for 15 minutes. Note: Rigorous degassing is critical to prevent oxygen-promoted homocoupling of the boronic acid, which starves the reaction of the coupling partner and indirectly increases dehalogenation[3],[5].

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C under an Argon atmosphere with vigorous stirring.

  • In-Process Control (IPC) Validation: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade Acetonitrile, and analyze.

    • Validation Check: Monitor the disappearance of the starting material (m/z 258.06)[1]. Check for the presence of the dehalogenated byproduct (3-methyl-1H-indazole, m/z 132.16). If the byproduct peak exceeds 5% relative abundance, abort the reaction and verify the integrity of your anhydrous solvents and inert gas line.

  • Workup: If the IPC passes, continue heating for a total of 12 hours. Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Workflow Start 1. Flame-Dried Vessel (Argon Atmosphere) Reagents 2. Add 7-Iodoindazole, Boronic Acid, Anhydrous K3PO4 Start->Reagents Catalyst 3. Add Pd2(dba)3 & SPhos in Anhydrous Dioxane Reagents->Catalyst Degas 4. Strict Degassing (Freeze-Pump-Thaw x3) Catalyst->Degas Heat 5. Heat to 90°C Degas->Heat IPC 6. IPC: LC-MS at 2h Check m/z 132.16 vs 258.06 Heat->IPC Decision Dehalogenation < 5%? IPC->Decision Continue 7. Continue to 12h & Celite Filtration Decision->Continue Yes Abort Abort: Check Solvent Anhydrous Integrity Decision->Abort No

Caption: Step-by-step experimental workflow with integrated LC-MS validation checkpoints.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 7-Iodo-3-methyl-1H-indazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving 7-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 7-Iodo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you achieve efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst system for Suzuki-Miyaura coupling with 7-Iodo-3-methyl-1H-indazole?

A1: For C-C bond formation at the C7 position of the indazole core, a robust starting point is a system utilizing a pre-formed Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. While direct studies on 7-iodo-3-methyl-1H-indazole are not extensively published, excellent results have been achieved for the Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles using PdCl₂(dppf)·CH₂Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)[1]. Given that aryl iodides are generally more reactive than aryl bromides, this catalyst system is a highly promising starting point[2].

The dppf ligand provides both steric bulk and electronic properties that stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination[3][4].

Q2: Is it necessary to protect the N-H group of the indazole ring before performing a cross-coupling reaction at the C7 position?

A2: Not always, but it is a critical parameter to consider. The necessity of N-protection depends on the reaction type, the base used, and the specific coupling partners.

  • Causality: The acidic N-H proton of the indazole can interfere with the reaction in several ways. Strong bases (e.g., NaOtBu) can deprotonate the indazole, forming an indazolide anion. This anion can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation[5]. Furthermore, in some cases, competitive N-arylation can occur.

  • Recommendation: For Suzuki-Miyaura couplings using carbonate bases (e.g., K₂CO₃, Cs₂CO₃), it is often possible to proceed without N-protection[1]. For Buchwald-Hartwig aminations, which typically require stronger bases, N-protection is more frequently employed to prevent side reactions. If you observe low yields or complex product mixtures, performing a trial reaction with an N-protected substrate (e.g., N-Boc or N-SEM) is a logical troubleshooting step[6].

Q3: How do I select the appropriate base for my cross-coupling reaction?

A3: Base selection is crucial and directly impacts the transmetalation step (in Suzuki coupling) or the deprotonation of the nucleophile (in Buchwald-Hartwig and Sonogashira couplings)[7].

  • Suzuki-Miyaura: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is a standard choice. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center[7][8]. Phosphate bases like K₃PO₄ are also effective, particularly if you encounter issues with base-sensitive functional groups[9].

  • Buchwald-Hartwig Amination: This reaction typically requires a stronger, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is very common and effective, but it is incompatible with base-sensitive groups like esters[6]. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with more active catalyst systems[10].

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent[2][11].

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion.

This is one of the most common issues in cross-coupling. Assuming the starting materials are pure, the problem almost always lies within the "catalytic triangle" of catalyst, base, and solvent.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to oxidation and the formation of catalytically inactive palladium black[12].

    • Solution: Ensure all reagents and the solvent are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Assemble the reaction under a positive pressure of inert gas.

  • Possible Cause 2: Inefficient Precatalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This process can sometimes be inefficient.

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and clean activation.

  • Possible Cause 3: Poor Base Solubility or Activity. The base must be sufficiently soluble and active to promote the crucial transmetalation step.

    • Solution: If using K₂CO₃, consider switching to the more soluble and often more effective Cs₂CO₃ . Ensure that your solvent system for Suzuki reactions contains some water (e.g., dioxane/water 4:1), as water is often essential for the base to function properly[8].

  • Possible Cause 4: Ligand Dissociation/Decomposition. The phosphine ligand can dissociate from the metal center, leading to catalyst aggregation into palladium black.

    • Solution: Consider using a chelating ligand like dppf or Xantphos , which binds more strongly to the palladium center and can improve catalyst stability, especially at higher temperatures[10].

G start Low / No Conversion check_inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst OK sol_inert Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_inert->sol_inert Issue Found check_base Assess Base & Solvent check_catalyst->check_base OK sol_catalyst Use Fresh Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Use Precatalyst check_catalyst->sol_catalyst Issue Found check_temp Review Reaction Temperature check_base->check_temp OK sol_base Switch to Stronger/More Soluble Base (e.g., Cs2CO3, K3PO4) Ensure Aqueous Co-solvent (Suzuki) check_base->sol_base Issue Found sol_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) check_temp->sol_temp G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-I Pd0->OxAdd Oxidative Addition Trans R-Pd(II)L_n-R' OxAdd->Trans Transmetalation Trans:s->Pd0:s RedEl R-R' Trans->RedEl Reductive Elimination Product_out Trans->Product_out R-R' ArI_in Ar-I (7-Iodo-3-methyl-1H-indazole) ArI_in->OxAdd Boronic_in R'-B(OH)₂ + Base Boronic_in->Trans

Sources

Troubleshooting

Technical Support Center: Mastering Base Selection in Suzuki-Miyaura Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling (SMC). Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses one of the most critical yet misunde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling (SMC). Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses one of the most critical yet misunderstood variables in cross-coupling: the base .

While the palladium catalyst often receives the spotlight, the base is the true thermodynamic driver of this reaction. It is not merely a proton scavenger; it actively participates in the catalytic cycle by modulating the transmetalation step. This guide synthesizes mechanistic causality with field-proven troubleshooting to help you select the optimal base for your specific synthetic challenges.

Mechanistic Causality: Why the Base Matters

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [11]. The base is strictly required for the transmetalation step, operating via two primary, often competing, pathways [7, 10]:

  • The Boronate Pathway (Path A): The base (e.g., OH⁻, RO⁻) directly attacks the neutral, weakly nucleophilic boronic acid to form an electron-rich, highly nucleophilic "ate" complex (boronate anion). This species readily transfers its organic group to the Pd(II)-halide complex[1, 3].

  • The Oxo-Palladium Pathway (Path B): The base displaces the halide on the Pd(II) complex, forming a Pd(II)-oxo or hydroxo intermediate. This intermediate is highly reactive toward the neutral boronic acid [4, 7].

Understanding these pathways is critical: if your base is too weak, the active boronate won't form; if it's too strong, it may degrade your substrate before coupling occurs.

G Pd0 Pd(0) Catalyst OxAdd Pd(II)-Halide (Oxidative Addition) Pd0->OxAdd R'-X PathA Path A: Boronate Pathway Base activates Boronic Acid OxAdd->PathA PathB Path B: Oxo-Palladium Pathway Base activates Pd complex OxAdd->PathB Boronate Boronate Anion [R-B(OH)3]- PathA->Boronate + Base Transmet Transmetalation Boronate->Transmet PdOxo Pd(II)-Hydroxo/Alkoxo PathB->PdOxo + Base, - X- PdOxo->Transmet + R-B(OH)2 RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Release Product

Dual pathways of base-mediated transmetalation in the Suzuki-Miyaura catalytic cycle.

Quantitative Base Selection Matrix

To optimize your reaction, match the base's strength and solubility to your substrate's electronic and steric demands [2, 5].

BaseRelative StrengthTypical Solvent CompatibilityPrimary Use Case / Advantage
Na₂CO₃ MildBiphasic (Toluene/H₂O, THF/H₂O)Standard, robust base for unhindered, stable substrates.
K₂CO₃ Mild-ModerateBiphasic, Polar Aprotic (DMF)Excellent general-purpose base; better solubility than Na₂CO₃.
Cs₂CO₃ ModerateOrganic (Dioxane, DMF, Toluene)High solubility in organics (Cesium effect); ideal for sterically hindered substrates.
K₃PO₄ ModerateBiphasic, OrganicMild enough for many sensitive groups, yet highly effective for bulky ortho-substituted aryls.
KF / CsF WeakOrganic (THF, Dioxane)Fluoride specifically activates boron via fluoroborate; perfect for base-sensitive functional groups.
NaOH / Ba(OH)₂ StrongAqueous / BiphasicDrives difficult transmetalations (e.g., extreme steric hindrance), but risks substrate hydrolysis [3].
Troubleshooting FAQs

Q1: My boronic acid contains a polyfluoroaryl group, and I am observing massive protodeboronation instead of cross-coupling. How do I stop this? A1: Protodeboronation is the base-promoted cleavage of the C-B bond, which is highly accelerated in electron-deficient boronic acids (like polyfluoroaryls or heteroaryls) and in the presence of water [12].

  • The Fix: You must eliminate water and reduce base strength. Switch to anhydrous conditions using KF or CsF in anhydrous THF or Dioxane. If the substrate is acutely sensitive, consider a "cationic" Suzuki-Miyaura approach. Recent advancements have demonstrated that using a coordinatively unsaturated organopalladium cation allows transmetalation to occur at room temperature without any added base [12].

Q2: I am trying to couple a di-ortho-substituted aryl halide (sterically hindered), but my conversion is stalled at 10%. What base should I use? A2: Steric bulk severely impedes the transmetalation step because the bulky "ate" complex struggles to approach the Pd(II) center [6].

  • The Fix: You need a base that forms a smaller, more reactive intermediate, or one that is highly soluble in the organic phase. Switch from K₂CO₃ to Ba(OH)₂ or NaOH if your substrate can tolerate strong aqueous bases [3]. The hydroxide ion forms a highly reactive Pd(II)-OH intermediate (Path B) that easily reacts with hindered boronic acids. Alternatively, if your substrate is base-sensitive, use Cs₂CO₃ in anhydrous dioxane; the large cesium cation increases the solubility and reactivity of the carbonate in the organic phase [5].

Q3: I am seeing a large amount of homocoupled boronic acid (Ar-Ar) instead of my cross-product. Is the base causing this? A3: Yes, indirectly. Homocoupling is a Pd(II)-mediated oxidative process that is heavily accelerated by the presence of excess base and oxygen [2, 8]. The base facilitates the formation of a palladium peroxo complex when O₂ is present, which rapidly consumes your boronic acid.

  • The Fix: Rigorously degas your solvents (using freeze-pump-thaw or sparging with Argon for 30 mins) [6]. Additionally, reduce the base equivalents from 3.0 to 1.5-2.0, and ensure your Pd(0) catalyst is not oxidized.

Q4: My reaction works perfectly in a THF/Water biphasic mixture, but I need to run it under strictly anhydrous conditions due to a water-sensitive ester. Which base protocol is best? A4: Inorganic carbonates (K₂CO₃) have terrible solubility in strictly anhydrous organic solvents, leading to stalled reactions [9].

  • The Fix: Use K₃PO₄ (finely milled) or Cs₂CO₃ in anhydrous 1,4-dioxane or DMF [5]. Alternatively, use an organic base like Triethylamine (Et₃N) or DIPEA , though they are generally less effective for boron activation than inorganic salts. If using inorganic bases, adding a phase transfer catalyst (like TBAB) or a crown ether (18-crown-6 for K⁺) can solubilize the base in the organic phase.

Workflow Start Reaction Stalled / Low Yield CheckSub Analyze Substrate Properties Start->CheckSub IsSensitive Base-Sensitive Groups? (Esters, Polyfluoroaryls) CheckSub->IsSensitive UseWeak Use KF, CsF, or Base-Free Cationic Pd IsSensitive->UseWeak Yes IsHindered Sterically Hindered? (Ortho-substituted) IsSensitive->IsHindered No UseStrong Use Ba(OH)2, NaOH, or Cs2CO3 IsHindered->UseStrong Yes IsBiphasic Solubility Issues? (Precipitates visible) IsHindered->IsBiphasic No IsBiphasic->CheckSub Re-evaluate Catalyst/Ligand UsePTC Add H2O, use Cs2CO3, or add Crown Ether IsBiphasic->UsePTC Yes

Diagnostic workflow for resolving Suzuki-Miyaura coupling failures via base optimization.

Validated Experimental Protocols

Protocol A: Standard Biphasic Suzuki-Miyaura (Optimized for General Substrates) This protocol utilizes a biphasic system with K₂CO₃, which provides an excellent balance of base strength and phase-transfer efficiency for standard aryl halides and boronic acids [1, 5].

  • Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add K₂CO₃ (2.0 equiv, 2.0 mmol). Mechanistic Note: 2.0 equivalents ensure sufficient formation of the boronate complex without causing excessive basicity that might promote side reactions.

  • Catalyst: In a glovebox or under a strict Argon counter-flow, add Pd(PPh₃)₄ (0.02 to 0.05 equiv, 2-5 mol%).

  • Solvent & Degassing: Add a mixture of Toluene/H₂O (4:1 v/v, 10 mL). Rigorously degas the mixture by bubbling Argon through the solution for 15-20 minutes. Crucial Step: Failure to degas will lead to Pd-catalyzed homocoupling of the boronic acid [6].

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring (to ensure adequate mixing of the biphasic layers) for 8-12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: "Cationic" Base-Free Suzuki-Miyaura (For Acutely Base-Sensitive Substrates) When dealing with polyfluoroaryl boronic acids that undergo rapid protodeboronation in the presence of any base, a base-free cationic palladium approach is required [12].

  • Preparation: To a dry, inert-atmosphere reaction vial, add the aryldiazonium salt (1.0 equiv, 0.5 mmol) as the electrophile and the polyfluoroaryl boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Assembly: Add the pre-formed cationic palladium complex, [Pd(PAd₃)(Ar)(THF)]⁺BF₄⁻ (0.05 equiv, 5 mol%). Mechanistic Note: The coordinatively unsaturated cationic Pd center is electrophilic enough to undergo transmetalation directly with the neutral boronic acid, completely bypassing the need for a base [12].

  • Solvent: Add anhydrous, degassed THF (5 mL).

  • Reaction: Stir the mixture at room temperature (20-25 °C). Note: No heating or base is required, preserving the fragile C-B bond of the polyfluoroaryl substrate.

  • Workup: After 2-4 hours, filter the mixture through a short pad of silica gel, elute with diethyl ether, and concentrate for final purification.

References
  • BenchChem. "A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions." BenchChem Tech Support. 1

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 2

  • ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." ResearchGate. 3

  • Braga, A. A. C., et al. "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction." Journal of the American Chemical Society (2005). 4

  • BenchChem. "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem. 5

  • BenchChem. "Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole." BenchChem. 6

  • Braga, A. A. C., et al. "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction." ACS Publications (2005). 7

  • Semantic Scholar. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Semantic Scholar. 8

  • BenchChem. "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline." BenchChem. 9

  • ResearchGate. "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION." ResearchGate. 10

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. 11

  • J. Am. Chem. Soc. "Cationic Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." ACS Publications (2017). 12

Sources

Optimization

Minimizing homocoupling byproducts in Suzuki reactions

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are losing valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are losing valuable yield—and complicating their downstream purifications—due to the formation of symmetric biaryl dimers (Ar'-Ar') during Suzuki-Miyaura reactions.

To solve this, we cannot simply rely on generic troubleshooting steps. We must understand the fundamental organometallic causality behind homocoupling and engineer our reaction conditions to actively suppress it. This guide synthesizes mechanistic theory with field-proven process chemistry to help you eliminate homocoupling byproducts.

Before we can eliminate homocoupling, we must understand why it happens. The formation of homocoupled arylboronic acid dimers primarily occurs via two distinct, parallel mechanisms:

  • The Oxygen-Mediated Peroxo Pathway: The most common culprit is dissolved oxygen. Active Pd(0) species are highly susceptible to oxidation. In the presence of O₂, Pd(0) forms a peroxo complex, (η²-O₂)PdL₂. This complex coordinates with the oxophilic boron atom of the arylboronic acid. Subsequent hydrolysis and transmetalation with a second equivalent of the boronic acid generate a Pd(II) intermediate that undergoes reductive elimination to yield the homocoupled dimer[1]. Higher oxygen levels directly correlate with an increase in this specific side reaction[2].

  • Stoichiometric Precatalyst Reduction: Many standard Suzuki protocols utilize stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). For the catalytic cycle to begin, Pd(II) must be reduced to Pd(0). If no other reducing agent is present, the arylboronic acid acts as the reductant. Two equivalents of the boronic acid are consumed to reduce one equivalent of Pd(II), generating the homocoupled dimer stoichiometrically[3].

Mechanism cluster_desired Desired Cross-Coupling cluster_homo Homocoupling Pathway (Aerobic) Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2Bind O₂ Binding (Forms Peroxo Complex) Pd0->O2Bind TransMet Transmetalation (Ar'-B(OH)₂, Base) OxAdd->TransMet RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Regenerates Pd(0) Product Ar-Ar' Desired Product RedElim1->Product BoronicAdd Coordination & Hydrolysis (+ 2 Ar'-B(OH)₂) O2Bind->BoronicAdd TransMet2 Transmetalation BoronicAdd->TransMet2 RedElim2 Reductive Elimination TransMet2->RedElim2 RedElim2->Pd0 Regenerates Pd(0) HomoProduct Ar'-Ar' Homocoupled Dimer RedElim2->HomoProduct

Divergent pathways of Pd(0)L2 in Suzuki reactions: desired cross-coupling vs. O2-mediated homocoupling.

Tactical Troubleshooting Q&A

Q: I am already degassing my solvents using an ultrasonic bath, but I still see 15% homocoupling. Why is this failing? A: Sonication is insufficient for removing dissolved oxygen to the strict parts-per-billion (ppb) levels required to suppress the peroxo-pathway. You must implement a rigorous subsurface sparge with Nitrogen or Argon. Bubbling the inert gas directly through the solvent profile displaces dissolved O₂ thermodynamically. Exclusion of oxygen is necessary to suppress homocoupling regardless of the actual mechanism[3].

Q: My protocol requires a Pd(II) precatalyst. How do I prevent the initial stoichiometric homocoupling during catalyst activation? A: You must introduce a mild, sacrificial reducing agent to the reaction mixture before the catalytic cycle begins. Potassium formate (HCOOK) is highly effective for this. It preferentially reduces the Pd(II) precatalyst to the active Pd(0) species, preserving your valuable arylboronic acid entirely for the desired cross-coupling cycle[3].

Q: Does the rate at which I add the arylboronic acid matter? A: Absolutely. High transient concentrations of the arylboronic acid in the reaction mixture favor the kinetic collision of two boronic acid molecules with the Pd center. By using a syringe pump to slowly add the arylboronic acid, you maintain a low steady-state concentration, which statistically favors the desired transmetalation with the oxidative addition complex (Ar-Pd-X) rather than homocoupling.

Quantitative Impact of Suppression Strategies

To illustrate the efficacy of these interventions, the following table summarizes process optimization data demonstrating how targeted parameter changes isolate and eliminate homocoupling pathways.

Reaction ConditionHomocoupling Pathway TargetedExpected Dimer Formation (%)Yield of Desired Product (%)
Standard Aerobic (Pd(II) precatalyst) Oxygen-mediated & Pd(II) reduction15.0 - 25.0%< 70.0%
N₂ Subsurface Sparge Only Oxygen-mediated5.0 - 10.0%~ 80.0%
Potassium Formate Only Pd(II) reduction5.0 - 10.0%~ 80.0%
N₂ Sparge + Potassium Formate Both pathways< 0.5%> 95.0%
N₂ Sparge + K-Formate + Slow Addition Both pathways + Concentration effectsTrace / Not Detected> 98.0%

(Note: Benchmarks derived from impurity control strategies in pharmaceutical process chemistry[3]).

Validated Experimental Protocol: The Self-Validating Zero-Homocoupling Workflow

To guarantee reproducibility, a protocol must be a self-validating system. The following methodology incorporates in-process checks to ensure the causality of each step is actively confirmed before proceeding.

Workflow Prep 1. Solvent Prep & DO Monitoring Sparge 2. N₂ Subsurface Sparging Prep->Sparge RedAgent 3. K-Formate Addition Sparge->RedAgent DO < 0.5 ppm CatAdd 4. Pd(II) Precatalyst Addition RedAgent->CatAdd Sacrificial Reduction SlowAdd 5. Slow Boronic Acid Addition CatAdd->SlowAdd Active Pd(0) Formed

Optimized experimental workflow for suppressing homocoupling byproducts.

Step-by-Step Methodology:

Step 1: Rigorous Deoxygenation

  • Action: Charge the reactor with the required solvent mixture and the aryl halide electrophile. Insert a gas dispersion tube (fritted glass) directly into the liquid phase. Sparge with high-purity Nitrogen or Argon for a minimum of 45 minutes at room temperature.

  • Causality: Displaces dissolved O₂ to prevent the formation of the (η²-O₂)PdL₂ peroxo complex[1].

  • Self-Validation Check: Utilize an inline Dissolved Oxygen (DO) probe. Do not proceed to Step 2 until the DO reading stabilizes below 0.5 ppm.

Step 2: Sacrificial Reduction of the Precatalyst

  • Action: Add 1.5 equivalents (relative to the Pd catalyst) of Potassium Formate to the degassed mixture. Subsequently, add the Pd(II) precatalyst under a positive flow of inert gas.

  • Causality: Potassium formate acts as a mild hydride source, reducing Pd(II) to Pd(0) and generating volatile CO₂ and H₂O as harmless byproducts, thereby saving the boronic acid from being consumed[3].

  • Self-Validation Check: Monitor the reaction visually or via UV-Vis. A successful reduction of Pd(II) to Pd(0) typically presents as a distinct color shift (e.g., from a bright yellow/orange suspension to a darker, homogeneous reddish-brown solution, depending on the ligand).

Step 3: Controlled Substrate Addition

  • Action: Dissolve the arylboronic acid and the required base in a minimum volume of degassed solvent. Load this into a syringe pump and add it to the active reaction mixture at a rate of 0.1 mmol/min (scale-dependent).

  • Causality: Maintains a low steady-state concentration of the boronic acid, kinetically favoring cross-coupling over homocoupling.

  • Self-Validation Check: Pull an aliquot every 30 minutes for HPLC analysis. The chromatogram should show the product peak growing steadily while the arylboronic acid peak remains near the baseline, confirming it is being consumed as rapidly as it is added.

References

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Analysis of 7-Iodo-3-methyl-1H-indazole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for determining molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 7-iodo-3-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry. By comparing its spectral features with those of related, well-characterized analogues, we will illustrate the subtle yet significant influence of substituents on the magnetic environment of protons, thereby enabling confident structural assignment.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that is a prominent feature in a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern on the indazole ring system profoundly impacts its pharmacological profile. Consequently, unambiguous characterization of each new analogue is a critical step in the drug discovery pipeline.

Deciphering the 1H NMR Spectrum of 7-Iodo-3-methyl-1H-indazole

Molecular Structure and Proton Environments:

The structure of 7-iodo-3-methyl-1H-indazole features three aromatic protons on the benzene ring (H-4, H-5, and H-6), a methyl group at the 3-position (CH₃), and an N-H proton. The iodine atom at the 7-position exerts significant electronic and steric effects that influence the chemical shifts of the neighboring protons.

Figure 1: Structure of 7-Iodo-3-methyl-1H-indazole with proton labeling.

Predicted 1H NMR Data:

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 7-iodo-3-methyl-1H-indazole in a non-polar deuterated solvent like CDCl₃. These predictions are derived from the analysis of substituent effects and data from related indazoles.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH10.0 - 12.0br s-
H-4~7.8d~8.0
H-5~7.1t~7.5
H-6~7.5d~7.0
CH₃~2.5s-

Rationale for Predictions:

  • NH Proton: The N-H proton of the indazole ring is typically observed as a broad singlet in the downfield region (10-12 ppm) due to hydrogen bonding and exchange phenomena.

  • Aromatic Protons (H-4, H-5, H-6):

    • The iodine at C-7 is an electron-withdrawing group through induction but can also be weakly electron-donating through resonance. Its primary influence on the neighboring protons is a deshielding effect.

    • H-6 is ortho to the iodine atom and is expected to be the most deshielded of the three aromatic protons, appearing as a doublet.

    • H-4 is meta to the iodine and will also experience some deshielding, appearing as a doublet due to coupling with H-5.

    • H-5 is para to the iodine and will be the most shielded of the aromatic protons. It will appear as a triplet due to coupling with both H-4 and H-6. The coupling constants for aromatic protons are typically in the range of 7-8 Hz for ortho coupling.[1][2][3]

  • Methyl Protons (CH₃): The methyl group at C-3 is attached to an sp²-hybridized carbon and is expected to resonate as a singlet around 2.5 ppm.

Comparative Analysis: Unveiling Substituent Effects

To substantiate our predictions and provide a practical framework for analysis, we will compare the expected spectrum of 7-iodo-3-methyl-1H-indazole with the known 1H NMR data of 3-methyl-1H-indazole and other halogenated indazoles.

Reference Compound: 3-Methyl-1H-indazole

The 1H NMR spectrum of 3-methyl-1H-indazole serves as our baseline.[4][5][6] The absence of a substituent at the 7-position leads to a more predictable pattern for the aromatic protons.

Proton (3-methyl-1H-indazole)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~12.5br s-
H-7~7.7d~8.0
H-4~7.6d~8.4
H-5~7.1t~7.5
H-6~7.3t~7.7
CH₃~2.6s-

Comparison and Key Differences:

Feature7-Iodo-3-methyl-1H-indazole (Predicted)3-Methyl-1H-indazole (Experimental)Rationale for the Shift
H-7 Signal AbsentPresent (~7.7 ppm)Substitution of H with I
H-6 Chemical Shift Deshielded (~7.5 ppm)More shielded (~7.3 ppm)Proximity to the electron-withdrawing iodine atom
H-4 Chemical Shift Deshielded (~7.8 ppm)More shielded (~7.6 ppm)Inductive effect of the iodine substituent
H-5 Chemical Shift Relatively unchanged (~7.1 ppm)~7.1 ppmThe effect of the distant iodine is minimal

This comparative analysis highlights the diagnostic power of 1H NMR. The disappearance of the H-7 signal and the downfield shifts of H-4 and H-6 are clear indicators of iodine substitution at the 7-position.

Comparison with Other Halogenated Indazoles:

Data from other halogenated indazoles, such as 7-chloro-3-phenyl-1H-indazole, further support our predictions.[7] In this compound, the H-6 proton is also observed at a downfield chemical shift due to the influence of the C-7 halogen. This trend reinforces the understanding of how electronegative substituents impact the electronic environment of adjacent protons.

The Power of 2D NMR: Confirming Connectivity

For complex molecules or to resolve any ambiguity in 1D spectra, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling network between the aromatic protons. For 7-iodo-3-methyl-1H-indazole, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent relationship.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons.[8][9][10] A NOESY experiment could show a correlation between the methyl protons (CH₃) and the H-4 proton, confirming the regiochemistry of the methyl group at the C-3 position. Similarly, a correlation between the NH proton and the H-7 proton (in the unsubstituted analogue) or the iodine's influence on the relaxation of H-6 could be observed.[11][12]

G cluster_workflow NMR Analysis Workflow A 1D 1H NMR Spectrum Acquisition B Signal Integration and Multiplicity Analysis A->B C Chemical Shift Assignment (Comparison with Analogues) B->C D Ambiguity? C->D E 2D NMR (COSY, NOESY) D->E Yes F Structure Elucidation D->F No E->F

Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol for 1H NMR Analysis

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is essential.

1. Sample Preparation:

  • Analyte: 7-Iodo-3-methyl-1H-indazole

  • Quantity: 5-10 mg of the compound is typically sufficient for a standard 1H NMR spectrum.[13][14][15]

  • Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[16] Other options include DMSO-d₆, Acetone-d₆, or Methanol-d₄, depending on the compound's polarity.[17] The choice of solvent can influence chemical shifts.[18][19][20][21]

  • Procedure:

    • Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13][22]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[14][23]

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Experiment: Standard 1D Proton (¹H)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16-64 (adjust as needed for desired signal-to-noise ratio)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

3. Data Processing:

  • Fourier Transformation (FT): Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[24]

  • Integration: Integrate the area under each peak to determine the relative number of protons.[25]

Conclusion

The 1H NMR analysis of 7-iodo-3-methyl-1H-indazole, through a combination of predictive methods and comparative analysis with known compounds, provides a clear and confident pathway to its structural verification. The principles outlined in this guide—understanding substituent effects, leveraging comparative data, and employing 2D NMR techniques when necessary—are broadly applicable to the structural elucidation of a wide range of organic molecules. By following a rigorous experimental protocol and a logical interpretive workflow, researchers can harness the full power of NMR spectroscopy to accelerate their research and development efforts.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • YouTube. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Gomes, J. A. N. F., & Dias, J. C. R. (2012). NMR spectroscopy for the structural characterization of 1- and 2-substituted indazoles. Molecules, 17(8), 9575-9597. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • McConnell, H. M. (1956). Theory of Nuclear Magnetic Shielding in Molecules. I. Long-Range Effects. The Journal of Chemical Physics, 24(2), 460-467. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 1-38). Royal Society of Chemistry. [Link]

  • Post, C. B. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of Magnetic Resonance, 344, 107304. [Link]

  • Cremer, D., & Günther, H. (1972). Theoretische Untersuchung des Lösungsmitteleinflusses auf die 13C-chemischen Verschiebungen. Justus Liebigs Annalen der Chemie, 1972(763), 87-108. [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Solvent effects in the nuclear magnetic resonance spectra of substituted benzenes. Canadian Journal of Chemistry, 38(10), 2066-2076. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 2322(1), 012001. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. The Journal of Physical Chemistry A, 110(14), 4997-5003. [Link]

  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

  • Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic and Electron Resonance (Vol. 1, pp. 195-316). [Link]

  • DOI. Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • National Center for Biotechnology Information. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]

  • CEITEC. Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). [Link]

  • Claramunt, R. M., et al. (2010). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Magnetic Resonance in Chemistry, 48(1), 58-65. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. CHEMISTRY RESEARCH LABORATORY. [Link]

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • National Center for Biotechnology Information. 3-methyl-1H-indazole. PubChem. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2949-2985. [Link]

Sources

Comparative

Structural Validation of 7-Iodo-3-methyl-1H-indazole: A Comparative Guide to Mass Spectrometry Ionization and Fragmentation Strategies

Introduction In medicinal chemistry, 7-Iodo-3-methyl-1H-indazole serves as a critical halogenated building block, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. The presence of the h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry, 7-Iodo-3-methyl-1H-indazole serves as a critical halogenated building block, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. The presence of the heavy, polarizable iodine atom at the 7-position, combined with the nitrogen-rich indazole core, presents unique analytical challenges.

As a Senior Application Scientist, I have observed that relying on a single mass spectrometry (MS) ionization method often leads to ambiguous structural assignments or quantification errors due to matrix suppression. This guide objectively compares Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI) to provide a self-validating framework for the structural confirmation of this specific scaffold.

Causality in Ionization Strategy: ESI vs. APCI vs. GC-EI

The selection of an ionization source should never be arbitrary; it must be dictated by the physicochemical properties of the analyte and the complexity of the matrix. For novel indazole derivatives, cross-validating across multiple platforms is the gold standard for structural proof .

  • LC-ESI-HRMS (Electrospray Ionization): ESI is a soft ionization technique ideal for polar molecules. The secondary amine in the indazole ring readily accepts a proton, yielding a strong [M+H]+ signal at m/z 258.973. The Causality: While ESI provides excellent sensitivity in neat solutions, the bulky, lipophilic iodine atom slightly reduces the overall polarity of the molecule. In complex biological or synthetic matrices, this makes the compound highly susceptible to ion suppression.

  • LC-APCI-MS (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions following the vaporization of the solvent. The Causality: Because 7-Iodo-3-methyl-1H-indazole possesses moderate polarity and high thermal stability, APCI often outperforms ESI in crude mixtures. It provides a highly stable signal with significantly reduced matrix effects, making it superior for quantitative workflows .

  • GC-EI-MS (Electron Impact): EI is a hard ionization technique (typically 70 eV) that strips an electron to form a radical cation ( M+∙ at m/z 258). The Causality: The high energy imparts significant residual internal energy, driving reproducible, library-matchable fragmentation. While the 3-methylindazole core is volatile enough for GC, derivatization of the N1-position is required to prevent peak tailing.

MS_Selection Start 7-Iodo-3-methyl-1H-indazole Sample Analysis Volatility Is the sample volatile and thermally stable? Start->Volatility GCMS GC-EI-MS (Hard Ionization) Rich Fragmentation Volatility->GCMS Yes (Derivatized) Polarity Assess Polarity & Matrix Complexity Volatility->Polarity No / Requires LC APCI LC-APCI-MS (Medium Polarity) Low Matrix Effects Polarity->APCI High Matrix / Med Polarity ESI LC-ESI-HRMS (High Polarity) High Sensitivity Polarity->ESI Clean Matrix / High Polarity

Decision workflow for selecting the optimal MS ionization technique for indazole derivatives.

Quantitative Data & Comparative Performance

To establish a self-validating system, one must predict and confirm the fragmentation pathways. The C-I bond is relatively weak (~238 kJ/mol) compared to the aromatic C-C and C-N bonds. Consequently, the primary fragmentation event across all tandem MS techniques is the cleavage of the iodine atom.

ParameterLC-ESI-HRMSLC-APCI-MS/MSGC-EI-MS
Ionization Mechanism Liquid-phase protonationGas-phase chemical ionization70 eV Electron bombardment
Primary Precursor Ion m/z 258.973 [M+H]+ m/z 258.9 [M+H]+ m/z 258 [M]+∙
Key Fragment Ions 131.050, 104.039131.0, 104.0258, 131, 104, 77
Matrix Effect Susceptibility High (Ion Suppression)Low to ModerateNone (Chromatographic separation)
Sensitivity (Neat) ~0.1 ng/mL~1.0 ng/mL~5.0 ng/mL
Optimal Application Exact mass confirmationCrude reaction quantificationOrthogonal structural proof

Mechanistic Fragmentation Pathway

In a tandem MS (MS/MS) experiment, isolating the parent ion and applying Collision-Induced Dissociation (CID) reveals the structural connectivity. For synthetic indazole derivatives, the fragmentation follows highly predictable, characteristic routes :

  • Loss of Iodine (m/z 259 → m/z 131): The homolytic/heterolytic cleavage of the bulky iodine atom (-127 Da) yields the highly stable 3-methyl-1H-indazole cation. This serves as the diagnostic base peak.

  • Loss of Methyl Radical (m/z 259 → m/z 244): A minor pathway involving the cleavage of the C3-methyl group (-15 Da).

  • Indazole Ring Cleavage (m/z 131 → m/z 104): Subsequent ring opening and the neutral loss of hydrogen cyanide (HCN, -27 Da) from the indazole core, a classic hallmark of nitrogen-containing heterocycles.

Fragmentation Parent [M+H]+ m/z 259 LossI Loss of Iodine (-127 Da) Parent->LossI LossCH3 Loss of Methyl (-15 Da) Parent->LossCH3 Frag131 m/z 131 (Base Peak) LossI->Frag131 RingCleavage Ring Cleavage (-HCN, -27 Da) Frag131->RingCleavage Frag243 m/z 243 (Minor Ion) LossCH3->Frag243 Frag104 m/z 104 (Phenyl Cation) RingCleavage->Frag104

Proposed MS/MS fragmentation pathway for 7-Iodo-3-methyl-1H-indazole via CID.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed to be self-validating, ensuring that the observed signals are true representations of the target structure rather than isobaric impurities.

Protocol A: LC-APCI-MS/MS for Matrix-Resistant Quantification

Rationale: We utilize APCI to mitigate the ion suppression commonly seen with halogenated heterocycles in ESI, ensuring linear quantification in crude synthetic mixtures.

  • Sample Preparation: Dissolve 1.0 mg of 7-Iodo-3-methyl-1H-indazole in 1 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Inject 5 µL onto a superficially porous C18 column (2.1 x 50 mm, 1.7 µm). Run a fast ballistic gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The rapid gradient sharpens the chromatographic peak, maximizing the instantaneous concentration of the analyte entering the APCI corona discharge to boost the signal-to-noise ratio.

  • APCI Source Optimization: Set the vaporizer temperature to 400°C and the corona discharge current to 5 µA.

    • Validation Check: Monitor the baseline noise; if high, increase the desolvation gas flow to ensure complete droplet vaporization before chemical ionization occurs.

  • Tandem MS (MRM Mode): Set Q1 to m/z 258.9 and Q3 to m/z 131.0. Apply a collision energy (CE) of 20 eV.

    • Self-Validation (Ion Ratio Confirmation): Run a secondary transition (m/z 258.9 → 104.0) at 35 eV. Calculate the ratio of the 131.0 peak area to the 104.0 peak area. This ratio must remain constant (±15%) across all samples and standards to definitively confirm the peak identity.

Protocol B: GC-EI-MS for Orthogonal Structural Confirmation

Rationale: GC-EI-MS provides a library-searchable "fingerprint" that is entirely independent of the LC-MS/MS data, fulfilling the requirement for orthogonal cross-validation.

  • Derivatization: React 1.0 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.

    • Causality: Silylation of the N1 proton prevents hydrogen bonding with the active silanol groups on the GC column stationary phase, effectively eliminating peak tailing and thermal degradation.

  • Injection: Inject 1 µL in split mode (10:1) into the GC inlet set at 250°C.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • EI Ionization: Set the electron energy strictly to 70 eV.

    • Causality: Maintaining exactly 70 eV ensures the resulting fragmentation pattern matches standard NIST/EPA mass spectral libraries.

  • Data Analysis: Identify the molecular ion ( M+∙ ) at m/z 330 (TMS-derivatized). Confirm the presence of the diagnostic [M−I]+ fragment peak at m/z 203 (TMS-derivatized methylindazole cation).

References

  • Luo, X., et al. (2024). "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Forensic Chemistry. Available at:[Link]

  • Wang, R., et al. (2016). "Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma." Journal of Pharmaceutical Analysis, 6(6), 356-362. Available at:[Link]

Validation

Comparative analysis of kinase inhibition by substituted indazoles

The indazole core has emerged as a highly versatile and privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors. Because the indazole ring system effecti...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core has emerged as a highly versatile and privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors. Because the indazole ring system effectively mimics the purine scaffold of adenosine triphosphate (ATP), these molecules can form critical, high-affinity hydrogen bonds with the highly conserved hinge region of the kinase catalytic domain[1].

As a Senior Application Scientist, I have compiled this comparative guide to evaluate the performance of substituted indazoles across various kinase targets. This guide synthesizes quantitative structure-activity relationship (SAR) data and provides self-validating experimental protocols to ensure rigorous, reproducible evaluation of novel indazole-based inhibitors.

Structure-Activity Relationships (SAR) & Mechanistic Causality

The potency and selectivity of indazole inhibitors are exquisitely sensitive to functional group substitutions. Strategic modifications dictate how the molecule navigates the unique topological features of specific kinase binding pockets:

  • Hydrophobic Extensions (PLK4 Inhibition): Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication. Rational drug design has shown that retaining a hydrophilic pharmacophore while extending the hydrophobic segment toward the hinge region significantly enhances binding affinity. For instance, the optimization of lead compounds into "Compound C05" yielded exceptional kinase inhibitory activity (IC50 < 0.1 nM) by maximizing van der Waals interactions within the hydrophobic sub-pocket[2].

  • Steric Constraints (Mps1 Inhibition): Monopolar spindle 1 (Mps1) is essential for the spindle assembly checkpoint. SAR studies on indazole derivatives reveal that small alkyl substitutions, such as N-methylation at the pyrazole ring (Compound 23c), drastically improve activity (IC50 = 3.06 nM). Conversely, introducing bulkier groups like N-isobutyl causes severe steric clashes, resulting in a 38-fold drop in potency[3].

  • Hydrogen-Bonding Networks (VEGFR-2 Inhibition): For angiogenesis targets like VEGFR-2, the introduction of hydrogen bond-forming groups (e.g., amides and sulfonamides) at specific positions yields superior activity compared to highly hydrophobic halogens. Sulfonamide derivatives (e.g., Compound 13i) achieve potencies (IC50 = 34.5 nM) comparable to the FDA-approved indazole pazopanib[1].

Quantitative Comparison of Indazole Derivatives

To benchmark the efficacy of novel indazoles, it is crucial to compare their biochemical IC50 values against established reference compounds. The table below summarizes the inhibitory profiles of key indazole derivatives across distinct kinase targets.

CompoundTarget KinaseIC50 / Ki ValueKey Structural Feature / NoteReference
Axitinib PLK4Ki = 4.2 nMPan-VEGFR inhibitor repurposed for PLK4[2]
Compound 28t PLK4IC50 = 74 nMInitial lead; poor cellular antiproliferative activity[2]
Compound C05 PLK4IC50 < 0.1 nMOptimized hydrophobic hinge-binding segment[2]
Compound 6 Mps1IC50 = 498 nMUnoptimized indazole core[3]
Compound 23c Mps1IC50 = 3.06 nMN-methyl pyrazole substitution[3]
Pazopanib VEGFR-2IC50 = 30 nMFDA-approved multi-kinase baseline[1]
Compound 13i VEGFR-2IC50 = 34.5 nMSulfonamide hydrogen-bond donor[1]
3-IB-PP1 Akt1-as1/2IC50 = 18 nMEngineered for analog-sensitive Akt mutants[4]

Mechanistic Pathway Visualization

The following diagram illustrates the competitive logic of indazole-mediated kinase inhibition. By outcompeting ATP, indazoles short-circuit the catalytic transfer of phosphate groups, thereby silencing downstream oncogenic cascades.

Pathway ATP Intracellular ATP Kinase Target Kinase (PLK4 / Mps1 / VEGFR2) ATP->Kinase Binds Hinge Region Indazole Indazole Inhibitor (e.g., C05, Axitinib) Indazole->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Catalytic Transfer of PO4 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Activation Response Cellular Response (Mitosis / Angiogenesis) PhosphoSubstrate->Response Signal Cascade

ATP-competitive inhibition of kinase signaling cascades by indazole derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice when evaluating indazole kinase inhibitors.

Protocol A: In Vitro Biochemical Kinase Assay (IC50 Determination)

This cell-free assay measures the direct inhibition of purified kinase activity using a luminescent ATP-depletion readout (e.g., ADP-Glo)[5].

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO, followed by a 1:10 dilution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Causality: Maintaining a constant, low final DMSO concentration (typically 1%) across all wells is critical, as high DMSO levels can denature the kinase and artificially skew IC50 values[5].

  • Kinase Pre-Incubation: Add the diluted inhibitor to the purified kinase in a 384-well plate and incubate for 30–60 minutes at room temperature. Causality: Pre-incubation allows the indazole derivative to reach thermodynamic binding equilibrium with the ATP-binding pocket before the highly concentrated ATP substrate introduces competitive kinetics[5].

  • Reaction Initiation: Add a master mix containing the specific peptide substrate and ATP (at the predetermined Km value for the kinase). Causality: Running the assay at the ATP Km ensures the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant[6].

  • Signal Detection & Validation: Quench the reaction and read luminescence. Validation: Always include a "No Enzyme" control (to establish the background baseline) and a known positive control inhibitor (e.g., LCR-263 for PLK4) to validate assay dynamic range and plate-to-plate consistency[2].

Protocol B: Cellular Target Engagement (Western Blot)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability or metabolic instability[2]. This protocol validates on-target inhibition inside living cells.

  • Cell Treatment: Seed cancer cells (e.g., MCF-7 or A549) and treat with varying concentrations of the indazole inhibitor for 2–4 hours.

  • Lysis under Phosphatase Inhibition: Lyse cells using RIPA buffer supplemented with broad-spectrum protease inhibitors and, crucially, phosphatase inhibitors (e.g., sodium orthovanadate, microcystin LR). Causality: Phosphatases are highly active upon cell lysis. Without these inhibitors, rapid dephosphorylation occurs ex vivo, leading to false-positive interpretations of kinase inhibition[4].

  • Immunoblotting & Self-Validation: Run lysates on SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the target kinase's downstream substrate. Validation: Strip the membrane and re-probe for the total (unphosphorylated + phosphorylated) target protein. Normalizing the phospho-signal to the total protein signal proves that the loss of phosphorylation is due to true enzymatic inhibition, not compound-induced protein degradation or unequal sample loading[6].

Workflow Step1 1. Compound Prep Constant DMSO % Step2 2. Pre-Incubation Establish Equilibrium Step1->Step2 Step3 3. Add ATP/Substrate Run at ATP Km Step2->Step3 Step4 4. Quench & Detect Include (+) Controls Step3->Step4 Step5 5. Data Analysis Non-linear Regression Step4->Step5

Self-validating biochemical kinase assay workflow for robust IC50 determination.

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthetic 7-Iodo-3-methyl-1H-indazole by qNMR

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the accurate determination of purity is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the accurate determination of purity is a cornerstone of quality control and a prerequisite for reliable biological and toxicological evaluation. This guide provides an in-depth technical comparison for the purity assessment of synthetic 7-Iodo-3-methyl-1H-indazole, a halogenated heterocyclic compound, with a primary focus on the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the rationale behind experimental design, provide a detailed protocol, and compare the performance of qNMR with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Challenge of Purity in Synthetic Chemistry

The multi-step synthesis of complex organic molecules like 7-Iodo-3-methyl-1H-indazole can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers. The presence of these impurities, even in trace amounts, can significantly impact the compound's chemical and biological properties. Therefore, a robust and accurate analytical method for purity determination is essential.

Why qNMR? A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[1] This is a significant advantage over chromatographic techniques, which typically require a well-characterized standard of the same compound for accurate quantification.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3]

I. Experimental Design: A Foundation for Accuracy

The success of a qNMR experiment hinges on a well-thought-out experimental design. Key considerations include the choice of a suitable internal standard and the selection of an appropriate deuterated solvent.

A. Selecting the Right Internal Standard

An ideal internal standard (IS) for qNMR should possess the following characteristics:[4]

  • High Purity: The IS must have a certified high purity to ensure the accuracy of the final calculation.

  • Chemical Stability: It should not react with the analyte or the solvent.

  • Non-overlapping Signals: The NMR signals of the IS should not overlap with those of the analyte.[5]

  • Good Solubility: The IS must be soluble in the chosen deuterated solvent.[5]

  • Simple NMR Spectrum: A simple spectrum with sharp signals (e.g., a singlet) is preferable for accurate integration.

For 7-Iodo-3-methyl-1H-indazole, a suitable internal standard would be one with signals that do not interfere with the aromatic and methyl protons of the analyte. Based on a predicted ¹H NMR spectrum of 7-Iodo-3-methyl-1H-indazole (Figure 1), the aromatic protons are expected to appear in the range of 7.0-8.0 ppm, and the methyl protons around 2.5 ppm.

Predicted ¹H NMR Spectrum of 7-Iodo-3-methyl-1H-indazole:

  • ~7.5-7.8 ppm (m, 2H, Ar-H)

  • ~7.1-7.3 ppm (t, 1H, Ar-H)

  • ~2.5 ppm (s, 3H, CH₃)

  • ~12-13 ppm (br s, 1H, NH)

Given these predicted chemical shifts, 1,4-Dinitrobenzene or Maleic Anhydride would be excellent candidates for an internal standard. 1,4-Dinitrobenzene provides a sharp singlet in the downfield region (around 8.4 ppm), well-separated from the analyte's signals. Maleic anhydride also offers a singlet at around 7.0 ppm, which should be sufficiently resolved.

B. Choosing the Appropriate Solvent

The choice of solvent is critical for ensuring both the analyte and the internal standard are fully dissolved, leading to a homogeneous solution and sharp NMR signals. Based on the structure of 7-Iodo-3-methyl-1H-indazole, which contains both aromatic and heterocyclic moieties, polar aprotic solvents are likely to be effective.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for many organic compounds, including indazole derivatives, due to its high dissolving power.[6]

  • Chloroform-d (CDCl₃): Also a good candidate, though its lower polarity compared to DMSO-d₆ might result in lower solubility for highly polar impurities.

A preliminary solubility test is always recommended to confirm the optimal solvent. For this guide, we will proceed with DMSO-d₆ due to its broad applicability.

II. Experimental Protocol: A Step-by-Step Guide to qNMR Purity Assessment

This protocol provides a detailed methodology for the purity determination of 7-Iodo-3-methyl-1H-indazole using qNMR with an internal standard.

Materials:

  • 7-Iodo-3-methyl-1H-indazole (synthetic sample)

  • 1,4-Dinitrobenzene (certified internal standard, purity ≥99.5%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm)

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample and Standard Weighing:

    • Accurately weigh approximately 15-20 mg of 7-Iodo-3-methyl-1H-indazole into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 8-10 mg of 1,4-Dinitrobenzene into the same vial. Record the exact weight.

  • Sample Dissolution:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial containing the analyte and internal standard.

    • Gently vortex the vial until both the sample and the internal standard are completely dissolved. A clear, homogeneous solution should be obtained.

  • NMR Tube Preparation:

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate quantitative parameters. Key parameters to consider include:

      • Pulse Angle: A 90° pulse is typically used.

      • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard signals) is necessary to ensure full relaxation of all protons and accurate integration. A d1 of 30 seconds is a good starting point.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[7]

      • Acquisition Time (at): A longer acquisition time provides better resolution.

      • Receiver Gain: The receiver gain should be set to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 7-Iodo-3-methyl-1H-indazole, the methyl singlet (~2.5 ppm) is an ideal choice for integration due to its sharpness and lack of coupling. For 1,4-Dinitrobenzene, integrate the singlet at ~8.4 ppm.

Data Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Purity Calculation weigh_analyte Accurately weigh 7-Iodo-3-methyl-1H-indazole weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire_spectrum ft Fourier Transform acquire_spectrum->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and IS Signals phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Purity Calculation:

The purity of the analyte can be calculated using the following equation:[8]

Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons for the integrated analyte signal (3 for the methyl group)

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons for the integrated internal standard signal (4 for 1,4-Dinitrobenzene)

  • MWanalyte = Molecular weight of 7-Iodo-3-methyl-1H-indazole (258.06 g/mol )

  • MWIS = Molecular weight of the internal standard (168.11 g/mol for 1,4-Dinitrobenzene)

  • manalyte = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard

III. Comparison with Other Analytical Techniques

While qNMR offers significant advantages, it is important to understand its performance in the context of other commonly used analytical techniques for purity assessment, such as HPLC and GC.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used in the pharmaceutical industry for purity analysis. A typical reversed-phase HPLC method would be suitable for 7-Iodo-3-methyl-1H-indazole.

Advantages of HPLC:

  • High Sensitivity: HPLC can detect impurities at very low levels.

  • Excellent Resolution: Capable of separating closely related impurities and isomers.

  • Established Methodology: Widely accepted by regulatory agencies.[2]

Limitations of HPLC:

  • Requires a Reference Standard: Accurate quantification necessitates a well-characterized reference standard of the analyte.[1]

  • Response Factor Variation: Different compounds can have different responses to the detector (e.g., UV), which can complicate the quantification of unknown impurities.

  • Potential for Non-Volatile or Thermally Labile Impurities: HPLC is well-suited for these types of impurities that are not amenable to GC.

B. Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a highly efficient and sensitive analytical technique. Given the structure of 7-Iodo-3-methyl-1H-indazole, it is likely amenable to GC analysis.

Advantages of GC:

  • High Resolution: Provides excellent separation of volatile compounds.

  • High Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.

  • Cost-Effective: Generally more affordable than HPLC in terms of solvent consumption.[9]

Limitations of GC:

  • Analyte Volatility: Only suitable for volatile and thermally stable compounds.

  • Not Suitable for Non-Volatile Impurities: Impurities such as salts or high molecular weight by-products will not be detected.

C. Quantitative Comparison

The following table provides a comparative summary of the three techniques for the purity assessment of 7-Iodo-3-methyl-1H-indazole.

FeatureqNMRHPLCGC
Principle Absolute quantification based on NMR signal intensitySeparation based on differential partitioningSeparation based on volatility and partitioning
Reference Standard Requires a certified internal standard (different compound)[1]Requires a certified reference standard of the analyteRequires a certified reference standard of the analyte
Accuracy High, considered a primary methodHigh, with a proper reference standardHigh, with a proper reference standard
Sensitivity ModerateHighHigh
Throughput ModerateHighHigh
Sample Requirement 5-20 mg<1 mg<1 mg
Solvent Consumption Low (deuterated solvents)High (organic solvents)Low (carrier gas)
Key Advantage Absolute purity without an analyte-specific standardExcellent for separating a wide range of impuritiesExcellent for volatile impurities
Key Limitation Lower sensitivity for trace impuritiesDependent on analyte-specific reference standardLimited to volatile and thermally stable compounds

Method Selection Logic

G start Purity Assessment Required? ref_std_avail Analyte Reference Standard Available? start->ref_std_avail abs_purity_needed Absolute Purity Value Needed? ref_std_avail->abs_purity_needed No hplc Use HPLC ref_std_avail->hplc Yes qnmr Use qNMR abs_purity_needed->qnmr Yes abs_purity_needed->hplc No volatile_impurities Are Volatile Impurities a Primary Concern? gc Use GC volatile_impurities->gc Yes hplc->volatile_impurities Also consider

Caption: Decision tree for selecting an analytical method.

IV. Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of synthetic 7-Iodo-3-methyl-1H-indazole, an integrated approach utilizing multiple analytical techniques is often the most robust strategy.

  • qNMR stands out as an indispensable tool for obtaining a highly accurate, absolute purity value, which is crucial for the certification of reference materials and for establishing the true potency of a new chemical entity.[1] Its ability to provide quantitative data without the need for an analyte-specific reference standard makes it particularly valuable in the early stages of drug discovery and development when such standards may not be available.

  • HPLC serves as a complementary technique, offering superior sensitivity for the detection and quantification of a broad range of non-volatile impurities and isomers.

  • GC is a valuable method for specifically targeting and quantifying volatile impurities that might be present from the synthesis.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive purity profile for 7-Iodo-3-methyl-1H-indazole, ensuring the quality, safety, and reliability of this important synthetic building block.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • qNMR Internal Standard Reference D
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). Benchchem.
  • Application Notes and Protocols for Quantitative NMR (qNMR)
  • Purity by Absolute qNMR Instructions. ACS.org.
  • A Routine Experimental Protocol for qHNMR Illustr
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. (2025). Benchchem.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • NMR Predictor - Document
  • Simul
  • QNMR – a modern altern
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024, March 8). Benchchem.
  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025). Benchchem.
  • Advances in Chemical Purity Assignment | qNMR Workshop. (2025, July 23). YouTube.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Deriv
  • Method for separating and purifying substituted indazole isomers.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6).
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, October 28). Indian Journals.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • 1H NMR Spectrum Prediction and Analysis.
  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024, March 6).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar.

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation of Iodo-Methyl-1H-Indazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural characterization of molecular isomers is a foundational requirement for advancing research. The indazole scaffold is a well-estab...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of molecular isomers is a foundational requirement for advancing research. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of iodo- and methyl- groups at different positions on the bicyclic ring system can lead to a diverse array of isomers, each with potentially distinct physicochemical and pharmacological properties. The iodo group, in particular, makes these compounds valuable intermediates for further functionalization through various cross-coupling reactions.[2]

This guide provides a comparative analysis of the spectroscopic properties of various iodo-methyl-1H-indazole isomers. We will delve into the key differentiating features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS), providing the experimental data and underlying scientific principles necessary for unambiguous structural elucidation.

The Challenge of Isomerism in Substituted Indazoles

The synthesis of substituted indazoles, particularly through electrophilic substitution, can often yield a mixture of regioisomers. For instance, direct iodination of 3-methyl-1H-indazole can potentially result in substitution at the 4, 5, 6, or 7 positions, alongside N-alkylation products (N1 vs. N2 isomers), making a robust analytical strategy essential.[3] This guide focuses on the instrumental techniques that allow for the confident differentiation of these closely related molecules.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of these isomers.[4] Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The First Step in Identification

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a synthesized molecule. For any iodo-methyl-1H-indazole isomer (C₈H₇IN₂), HRMS will provide an accurate mass measurement that corresponds to this formula, immediately verifying the successful incorporation of both the iodine and methyl groups.

A key feature in the mass spectrum of these compounds is the isotopic pattern. Unlike chlorine and bromine, which have characteristic M+2 peaks due to their natural isotope distribution, iodine is monoisotopic (¹²⁷I).[5] This results in a single, distinct molecular ion peak (M⁺), simplifying the spectrum and confirming the presence of iodine over other halogens.[6]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers of substituted indazoles. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[7]

Key Differentiating Features in ¹H NMR:

  • N-H Proton: In N-unsubstituted or N1-substituted 1H-indazoles, the N-H proton signal is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), a characteristic feature of this tautomer.[8]

  • Methyl Protons (CH₃): The methyl group will appear as a singlet, typically in the range of 2.4-4.1 ppm. The exact chemical shift can offer clues about its position. For instance, an N-methyl group (e.g., in 5-iodo-1-methyl-1H-indazole) will have a different chemical shift than a C-methyl group (e.g., in 4-iodo-3-methyl-1H-indazole).

  • Aromatic Protons: The substitution pattern on the six-membered ring dictates the appearance of the aromatic protons.

    • 4-Iodo Isomer: Expect three aromatic protons, likely a triplet and two doublets, with coupling constants revealing their ortho and meta relationships.

    • 5-Iodo Isomer: This substitution pattern will also yield three aromatic protons. A key feature would be a singlet-like signal (or a doublet with a very small meta-coupling) for the H-4 proton, and two doublets for H-6 and H-7. For example, in the related 5-iodo-3-phenyl-1H-indazole, the H-4 proton appears as a singlet at 8.30 ppm.[9]

    • 6-Iodo Isomer: Expect a singlet-like signal for H-7, a doublet for H-4, and a doublet of doublets for H-5.

    • 7-Iodo Isomer: This would result in a pattern of two doublets and a triplet for the three contiguous protons (H-4, H-5, H-6).

Table 1: Representative ¹H NMR Spectroscopic Data of Iodo-Indazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Iodo-3-phenyl-1H-indazole [9] CDCl₃ 12.74 (br, 1H, NH), 8.30 (s, 1H, H-4), 7.92-7.91 (m, 2H, Ar-H), 7.53-7.48 (m, 4H, Ar-H), 6.70 (d, J = 8.3 Hz, 1H, H-7)
6-Bromo-3-iodo-1H-indazole [10] DMSO-d₆ 13.62 (s, 1H, NH), 7.82 (d, J = 1.5 Hz, 1H, H-7), 7.40 (d, J = 8.6 Hz, 1H, H-4), 7.33 (dd, J = 8.6, 1.6 Hz, 1H, H-5)

| Predicted for 4-Iodo-3-methyl-1H-indazole [11] | CDCl₃ | ~10.5 (br s, 1H, NH), ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.1 (d, 1H), ~2.6 (s, 3H, CH₃) |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information that is crucial for confirming the substitution pattern, particularly for distinguishing between isomers where ¹H NMR might be ambiguous.

Key Differentiating Features in ¹³C NMR:

  • Carbon-Iodine Signal (C-I): The most diagnostic signal is the carbon directly attached to the iodine atom. Due to the "heavy atom effect," this carbon experiences significant shielding and will appear at a much higher field (lower ppm value) than its unsubstituted counterpart, often in the range of 80-95 ppm.[2][9] For example, the C-5 in 5-iodo-3-phenyl-1H-indazole is found at 84.70 ppm.[9]

  • Quaternary Carbons (C-3a, C-7a): The chemical shifts of the bridgehead carbons are sensitive to the substitution pattern and the N-alkylation position. In 2H-indazoles, the C-7a signal is distinctly downfield compared to 1H-indazoles.[12]

  • Methyl Carbon (CH₃): The signal for the methyl carbon will appear upfield, typically between 10-35 ppm, confirming its presence.

Table 2: Representative ¹³C NMR Spectroscopic Data of Iodo-Indazole Derivatives

Compound Solvent Key Chemical Shifts (δ, ppm)
5-Iodo-3-phenyl-1H-indazole [9] CDCl₃ 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70 (C-I)

| Predicted for 3-Iodo-6-methyl-5-nitro-1H-indazole [2] | DMSO-d₆ | ~90 (C-I) , ~142 (C-3a), ~120 (C-4), ~141 (C-5), ~125 (C-6), ~115 (C-7), ~121 (C-7a), ~18 (CH₃) |

Visualizing the Analytical Workflow

A systematic approach is critical for efficient and accurate isomer identification. The following workflow outlines the logical progression from a synthesized product to a validated structure.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Spectroscopic Interrogation cluster_2 Step 3: Structural Confirmation Synthesis Synthesized Product (Potential Isomer Mixture) HRMS High-Resolution MS Synthesis->HRMS Confirm C₈H₇IN₂ H_NMR ¹H NMR Spectroscopy HRMS->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Correlate Data Analysis Analyze Splitting Patterns, Coupling Constants, & Key C-I Signal C_NMR->Analysis Structure Unambiguous Isomer Structure Confirmed Analysis->Structure

Caption: A stepwise workflow for the structural validation of iodo-methyl-1H-indazole isomers.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified indazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.[4][7] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.[4]

  • ¹H NMR Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of at least 0-15 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.[11]

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[7]

  • Sample Introduction and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common and effective method for ionizing indazole derivatives.[7]

  • Data Acquisition: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements to at least four decimal places. This allows for the unambiguous determination of the elemental composition.[4]

Conclusion

The differentiation of iodo-methyl-1H-indazole isomers is a challenge that can be confidently addressed through a multi-faceted spectroscopic approach. While HRMS provides the crucial confirmation of elemental composition, it is the detailed analysis of ¹H and ¹³C NMR spectra that ultimately allows for the unambiguous assignment of regiochemistry. By carefully analyzing the chemical shifts of aromatic protons, the diagnostic upfield shift of the carbon atom bearing the iodine, and the overall spectral pattern, researchers can definitively validate the structure of their target isomer. This rigorous characterization is an indispensable step in the development of novel indazole-based compounds for medicinal chemistry and beyond.

References

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available from: [Link]

  • Li, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

  • Wang, Z., et al. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

Sources

Comparative

Cross-validation of experimental data with computational predictions

An In-Depth Guide to the Cross-Validation of Experimental Data with Computational Predictions In the landscape of modern scientific discovery, particularly within drug development and the biological sciences, the synergy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Experimental Data with Computational Predictions

In the landscape of modern scientific discovery, particularly within drug development and the biological sciences, the synergy between experimental and computational approaches has become indispensable.[1][2][3] Computational models offer powerful predictive capabilities, enabling researchers to simulate complex biological systems and screen vast chemical spaces at a pace unattainable by traditional benchtop methods alone.[2] However, the predictions of any in silico model are theoretical hypotheses that must be rigorously tested against real-world biological data.[1] This is the crux of cross-validation: a systematic process of comparing computational predictions with experimental results to confirm the biological relevance and predictive accuracy of the model.

Foundational Concepts: More Than Just a "Gut Check"

At the outset, it's crucial to distinguish between two often-conflated terms: verification and validation.

  • Verification asks, "Are we solving the equations correctly?" It is the process of ensuring that the computational model is mathematically sound and free of coding errors.[4] This often involves comparing model outputs to known analytical solutions or benchmark problems.[4]

  • Validation asks, "Are we solving the right equations?" This is the core topic of this guide. It assesses how well the computational model represents the real-world biological system it is intended to simulate.[4][5] True validation is only possible through comparison with sound experimental data.[4]

The validation process is not a simple pass/fail exercise. Discrepancies between computational predictions and experimental results are not necessarily failures; they are valuable data points that can illuminate the limitations of the current model, reveal unaccounted-for biological complexities, or even highlight potential sources of experimental error.[6] The goal is an iterative process of refinement, where each cycle of comparison enhances the predictive power of the model and deepens our understanding of the system.[4]

The Cross-Validation Workflow: An Integrated Approach

A robust cross-validation strategy is not an afterthought but is woven into the very fabric of the research plan. The experimental and computational arms of a project should be designed in concert to ensure their outputs are directly and meaningfully comparable.

CrossValidationWorkflow cluster_design Design Phase cluster_data Data Generation cluster_analysis Analysis & Interpretation cluster_iteration Iterative Refinement A Formulate Hypothesis B Co-design Experimental & Computational Protocols A->B C Experimental Data (in vitro / in vivo) B->C D Computational Prediction (in silico) B->D E Data Pre-processing & Normalization C->E D->E F Quantitative Comparison (Validation Metrics) E->F G Interpret Discrepancies F->G H Refine Model or Experiment Design G->H H->B Feedback Loop

A generalized workflow for the cross-validation of computational predictions with experimental data.
Step 1: Experimental Protocol - In Vitro Kinase Inhibition Assay

This protocol details a common method to determine the potency of a compound (inhibitor) against a specific kinase, a frequent task in early-stage drug discovery. The output, an IC50 value, is a quantitative measure of inhibitory strength.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Mitogen-Activated Protein Kinase 1 (MAPK1).

Materials:

  • Recombinant human MAPK1 enzyme

  • Fluorescently-labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. This creates a range of concentrations to test.

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the diluted test compound to the sample wells.

    • Add 1 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.

  • Enzyme Addition: Add 10 µL of MAPK1 enzyme solution (at a pre-determined optimal concentration) to the sample and positive control wells. Add 10 µL of buffer to the negative control wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The kinase will phosphorylate the substrate during this time.

  • Signal Detection: Stop the reaction and measure the fluorescence signal on a plate reader. The signal is inversely proportional to kinase activity (i.e., higher inhibition leads to a lower signal).

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the IC50 value.

Step 2: Computational Protocol - Molecular Docking Prediction

This workflow predicts the binding affinity of the same test compound to the MAPK1 protein, providing a theoretical basis for its inhibitory potential.

Objective: To predict the binding affinity (often expressed as a docking score or estimated inhibition constant, Ki) of the test compound to the active site of MAPK1.

Software & Resources:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for the crystal structure of MAPK1 (e.g., PDB ID: 2OJG)

  • A 3D structure of the test compound

Methodology:

  • Protein Preparation:

    • Download the crystal structure of MAPK1 from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. This "cleans" the structure for docking.

    • Define the binding site (or "docking grid") based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D conformation of the test compound.

    • Assign partial charges and define rotatable bonds. This allows the software to treat the molecule flexibly.

  • Molecular Docking:

    • Run the docking algorithm. The software will systematically sample different positions and orientations (poses) of the ligand within the protein's active site.

    • Each pose is evaluated using a scoring function, which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction.

  • Pose Analysis & Scoring:

    • Analyze the top-scoring poses to ensure they make sense from a biochemical perspective (e.g., forming hydrogen bonds with key active site residues).

    • The docking score of the most plausible pose is used as the prediction of binding affinity. This score can sometimes be correlated with experimental IC50 values.

Step 3: The Comparison - Metrics and Interpretation

Once you have both an experimental IC50 and a computational docking score, the validation process begins. While a direct numerical comparison is often not possible (IC50 ≠ docking score), a correlation can be assessed across a series of compounds. For a single compound, the comparison is more qualitative, but for a dataset, quantitative metrics are essential.[7][8]

Simply plotting computational vs. experimental results on a graph is a valuable, but ultimately qualitative, first step.[7] To sharpen the assessment, computable validation metrics are required.

Validation Metric Description When to Use
Pearson Correlation Coefficient (r) Measures the linear relationship between two continuous variables. Values range from -1 to +1.To assess if the computational model can correctly rank the potency of a series of compounds.
Spearman's Rank Correlation (ρ) A non-parametric measure of rank correlation. It assesses how well the relationship between two variables can be described using a monotonic function.Useful when the relationship is not strictly linear or when the data contains outliers.
Root Mean Square Error (RMSE) The square root of the average of squared differences between predicted and actual values. It is sensitive to large errors.[6]To quantify the average magnitude of the prediction error in the same units as the response variable.
Mean Absolute Error (MAE) The average of the absolute differences between predicted and actual values. It is less sensitive to outliers than RMSE.[5]To provide a straightforward measure of the average error magnitude.

Case Study: Validating a Predicted Inhibitor for the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components, like MAPK1 (also known as ERK2), prime targets for drug development.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 TF Transcription Factors MAPK1->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Test Compound (Inhibitor) Inhibitor->MAPK1

Simplified MAPK signaling pathway with the point of inhibition for our case study.

Scenario: A computational screen has identified five novel compounds predicted to inhibit MAPK1. We perform molecular docking to estimate their binding affinity (Docking Score) and then synthesize and test them in the in vitro kinase assay to measure their actual potency (Experimental IC50).

Results:

Compound IDDocking Score (kcal/mol)Experimental IC50 (nM)
Cmpd-01-10.285
Cmpd-02-9.5250
Cmpd-03-11.145
Cmpd-04-7.83,500
Cmpd-05-9.9120

Interpretation and Action:

  • Rank-Order Correlation: The computational model successfully predicted that Cmpd-03 would be the most potent and Cmpd-04 would be the least potent. The relative ordering of the other compounds is also consistent. This suggests the model has good qualitative predictive power for this chemical series. A Spearman's rank correlation would be a suitable metric here.

  • Quantitative Discrepancy: While the rank order is good, the docking scores do not scale linearly with the IC50 values. For instance, the difference in scores between Cmpd-01 and Cmpd-05 is small, but their IC50s differ by ~40%.

  • Iterative Refinement: This discrepancy is an opportunity. It could stem from several sources:

    • Model Limitations: The scoring function may not fully capture entropic penalties or salvation effects. The protein might undergo a conformational change upon binding that isn't accounted for by a rigid docking protocol.

    • Experimental Factors: The compound might have poor solubility in the assay buffer, leading to an artificially high IC50.

    • Feedback Loop: The next step would be to analyze the docking pose of Cmpd-04. Does it show poor interactions? Perhaps it lacks a key hydrogen bond that the other compounds make. This insight can be used to refine the computational model or guide the design of the next generation of compounds, focusing on the chemical features that lead to high potency in both the model and the experiment.

Best Practices and Pitfalls to Avoid

  • Understand Model Assumptions: Every computational model is a simplification of reality.[4] Be aware of the assumptions and limitations of your chosen method.

  • Account for Experimental Uncertainty: Experimental data is not absolute truth; it has inherent variability and error.[5] Always report experimental results with measures of uncertainty (e.g., standard deviation) and consider this during the comparison.[4]

  • Avoid Overfitting: A model can be so finely tuned to a specific set of training data that it performs poorly on new, unseen data.[9] Cross-validation techniques, where different subsets of the data are used for training and testing, are essential to ensure the model generalizes well.[10][11]

  • Use Multiple Metrics: No single statistical metric tells the whole story.[12] Use a combination of metrics to get a holistic view of your model's performance.

  • Foster Collaboration: The most successful validation efforts occur when there is a close, continuous dialogue between computational and experimental scientists.[1] This feedback loop is key to bridging the gap between prediction and reality.[1]

By embracing a rigorous, iterative, and integrated approach to cross-validation, researchers can build more reliable and predictive computational models, ultimately accelerating the pace of scientific discovery and therapeutic development.

References

  • Oberkampf, W. L., & Barone, M. F. (n.d.). Measures of agreement between computation and experiment: Validation metrics.
  • Fiveable. (2025, August 15).
  • Oates, C. J., & Mukherjee, S. (2011, March 4). Validation and invalidation of systems biology models using robustness analysis. IET Systems Biology.
  • ResearchGate. (n.d.).
  • arXiv. (n.d.).
  • Slomka, N. A., & Wigdahl, J. C. (n.d.). Validation of Computational Models in Biomechanics. NIH Public Access.
  • Sarma, G. P., Jacobs, T. W., Watts, M. D., & Gleeson, P. (2016, August 10).
  • Pitt, M. A., & Myung, J. I. (n.d.).
  • Corral-Acero, J., et al. (n.d.). Computational modelling of biological systems now and then: revisiting tools and visions from the beginning of the century. NIH Public Access.
  • Adeojo, O. F. (2024, August 19). Validation of models with experimental data and analysis of discrepancies.
  • Poveda-Cuevas, S. A., & Amaro, R. E. (2020, October 18). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. NIH Public Access.
  • Tolk, A. (n.d.). Modeling and Validation Challenges for Complex Systems. University of Alabama in Huntsville.
  • Wikipedia. (n.d.).
  • Quora. (2018, November 9).
  • Carley, K. M. (2017, April 28). Validating Computational Models. Carnegie Mellon University.
  • MDPI. (2021, January 14).
  • Arora, A. (2026, January 18).
  • Cross Validated. (2024, January 17).
  • arXiv. (2025, June 17). The Use of Cross-Validation in the Analysis of Designed Experiments.
  • Daily Dose of Data Science. (2024, July 1).
  • Kowalewski, T. A. (n.d.). Validation problems in computational fluid mechanics. Institute of Fundamental Technological Research, Polish Academy of Sciences.
  • ResearchGate. (2024, March 24). (PDF)
  • Medium. (2024, September 23).
  • AEESP. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 7-Iodo-3-methyl-1H-indazole

This guide provides essential safety protocols and operational procedures for laboratory personnel handling 7-Iodo-3-methyl-1H-indazole. As a Senior Application Scientist, this document is structured to provide not just...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for laboratory personnel handling 7-Iodo-3-methyl-1H-indazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies. The information herein is synthesized from safety data for structurally analogous iodo- and methyl-substituted indazole derivatives, providing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Assessment and GHS Classification
Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

These classifications underscore the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and correct use of appropriate PPE is the most critical barrier to preventing exposure. The following table details the minimum required PPE for handling 7-Iodo-3-methyl-1H-indazole.

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects eyes from airborne particles and potential splashes.
Face ShieldTo be worn in addition to safety goggles.Provides a secondary layer of protection for the entire face from unexpected splashes or reactions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents direct skin contact with the chemical. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and personal clothing from contamination.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_setup Assemble Equipment in Hood prep_hood->prep_setup handle_weigh Weigh Solid in Disposable Boat prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer Solid with Spatula handle_weigh->handle_transfer handle_solution Prepare Solution by Adding Solid to Solvent handle_transfer->handle_solution post_decon Decontaminate Surfaces and Equipment handle_solution->post_decon Proceed to Post-Handling post_dispose Segregate and Dispose of Waste post_decon->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for handling 7-Iodo-3-methyl-1H-indazole.

Detailed Steps:

Preparation:

  • Don PPE: Before entering the laboratory area where the compound will be handled, ensure all required PPE is worn correctly.

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning properly. The airflow should be unobstructed.

  • Equipment Assembly: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the containment area.

Handling the Compound:

  • Weighing: When weighing the solid, utilize a disposable weigh boat and handle it with care to minimize the generation of dust.

  • Transferring: If transferring the solid, use a dedicated spatula. Ensure the spatula is decontaminated after use.

  • Solution Preparation: When preparing solutions, slowly add the solid 7-Iodo-3-methyl-1H-indazole to the solvent to prevent splashing.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Waste Disposal: Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.

  • Personal Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for Unexpected Events

Preparedness is key to mitigating the impact of an accidental exposure.

cluster_exposure Exposure Event cluster_response Immediate Response skin_contact Skin Contact wash_skin Wash with soap and water for 15 min skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse with water for 15 min, seek medical attention eye_contact->rinse_eyes inhalation Inhalation fresh_air Move to fresh air, seek medical attention inhalation->fresh_air ingestion Ingestion medical_help Seek immediate medical attention ingestion->medical_help

Caption: Emergency response plan for 7-Iodo-3-methyl-1H-indazole exposure.

First-Aid Measures:
  • In case of skin contact: Immediately wash off with soap and plenty of water.[4][5] If skin irritation persists, consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

In all cases of exposure, it is crucial to show the safety data sheet (or this guide, in its absence) to the attending medical professional.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 7-Iodo-3-methyl-1H-indazole and its associated waste can pose a risk to human health and the environment. Adherence to a strict disposal protocol is mandatory.

cluster_waste_streams Waste Generation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Unused Solutions & Reaction Mixtures liquid_container Sealed & Labeled Hazardous Waste Container liquid_waste->liquid_container waste_pickup Arrange for Professional Waste Disposal solid_container->waste_pickup liquid_container->waste_pickup

Caption: Disposal workflow for 7-Iodo-3-methyl-1H-indazole waste.

Disposal Procedures:
  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service. Do not empty into drains.

By adhering to these protocols, researchers, scientists, and drug development professionals can handle 7-Iodo-3-methyl-1H-indazole with a high degree of safety and confidence, ensuring both personal and environmental protection.

References

  • Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]

  • Maybridge. (2010, April 10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-7-methyl-1H-indazole. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.